UNC2383
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H21ClN4O2 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-16-7-8-19-15(13-16)14-20(29-19)21(28)25-22-24-17-5-1-2-6-18(17)27(22)12-11-26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12H2,(H,24,25,28) |
InChI 键 |
IOJAPRVYOPUKQU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |
产品来源 |
United States |
Foundational & Exploratory
UNC2383: A Technical Guide to a Novel Oligonucleotide Delivery Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2383 is a novel small molecule belonging to the benzimidazole (B57391) class of compounds that has been identified as a potent enhancer of intracellular delivery for a range of oligonucleotides, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs). Discovered through high-throughput screening, this compound facilitates the escape of oligonucleotides from endosomal entrapment, a critical barrier to their therapeutic efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, intended to serve as a resource for researchers in the field of oligonucleotide therapeutics and drug delivery.
Discovery and Rationale
The therapeutic potential of oligonucleotides is often limited by their poor cellular uptake and subsequent sequestration within endosomal compartments, preventing them from reaching their cytosolic and nuclear targets. To address this challenge, a high-throughput screen of over 150,000 compounds was conducted to identify small molecules that could enhance the activity of an SSO in a cell-based luciferase reporter assay.[1] This screen led to the discovery of this compound as a promising hit that significantly increased luciferase expression in the presence of an SSO, but not a mismatched control oligonucleotide.[1]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its benzimidazole core suggests a synthetic route based on established methods for this scaffold. The general approach for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.
A plausible synthetic workflow for this compound and its analogs would likely involve the following key steps:
Caption: Plausible synthetic workflow for this compound.
This generalized scheme would be adapted based on the specific substituents present in the final this compound molecule. The synthesis of various benzimidazole derivatives often involves the condensation reaction between an o-phenylenediamine and an aldehyde, which is a common and efficient method.[2]
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by increasing the permeability of endomembranes, which facilitates the escape of these macromolecules from vesicular entrapment into the cytosol and nucleus.[1]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism of this compound action.
Studies have shown that this compound treatment leads to a redistribution of fluorescently labeled oligonucleotides from vesicular compartments to the nucleus.[1] This is supported by observations that this compound reduces the co-localization of oligonucleotides with late endosome (Rab7) and lysosome (LAMP1) markers.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs from cell-based assays.
Table 1: In Vitro Activity and Toxicity of this compound and Analogs
| Compound | EC50 (µM) | TC50 (µM) | Therapeutic Index (TC50/EC50) |
| This compound | 2 | 15 | 7.5 |
| UNC4425 | 6 | 12.5 | 2.1 |
| UNC4426 | 3.5 | 13 | 3.7 |
| UNC4428 | 10 | 50 | 5 |
| UNC4251 | 2 | 7 | 3.5 |
| Data from reference[3] |
Table 2: In Vivo Efficacy of this compound
| Treatment Group | Tissue | Fold Increase in Correctly Spliced EGFP mRNA (vs. SSO alone) |
| SSO + this compound | Liver | ~1.5 - 2.0 |
| SSO + this compound | Kidney | ~1.5 - 2.0 |
| SSO + this compound | Lung | ~2.0 - 2.5 |
| SSO + this compound | Intestine | ~1.5 |
| Approximate values interpreted from graphical data in reference[3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to enhance the splice-correcting activity of an SSO.
Caption: Workflow for the SSO luciferase reporter assay.
Methodology:
-
Cell Seeding: HeLa Luc 705 cells, which contain a luciferase gene with a splicing defect, are seeded in 24-well plates.
-
SSO Pre-incubation: Cells are incubated with 100 nM of the splice-switching oligonucleotide (SSO623) or a mismatched control in DMEM with 10% FBS for 16 hours.[3]
-
This compound Treatment: The cells are rinsed and then treated with various concentrations of this compound for 2 hours.[3]
-
Post-treatment Incubation: Following treatment, cells are rinsed again and incubated for an additional 4 hours in fresh medium.[3]
-
Lysis and Analysis: Cells are lysed, and the luciferase activity is measured using a luminometer. The relative light units (RLU) are normalized to the total protein concentration of the cell lysate.[3]
Alamar Blue Cytotoxicity Assay
This assay is used to determine the concentration at which this compound becomes toxic to cells.
Methodology:
-
Cell Treatment: HeLa Luc705 or other relevant cell lines are exposed to varying concentrations of this compound for a duration matching the efficacy assays (e.g., 2 hours).[3]
-
Incubation: The compound-containing medium is removed, and the cells are incubated in fresh DMEM with 10% FBS for 24 hours.[3]
-
Alamar Blue Addition: Alamar Blue reagent is added to the cell culture medium at a concentration of 10% of the total volume.
-
Incubation with Reagent: Cells are incubated with the Alamar Blue reagent for 4-8 hours at 37°C.
-
Measurement: The fluorescence is measured at an excitation of ~560 nm and an emission of ~590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm. The results are used to calculate the TC50 (toxic concentration 50%).
Lysotracker Red Assay for Lysosomal Integrity
This assay assesses the effect of this compound on the integrity of lysosomes.
Methodology:
-
Cell Treatment: Cells are plated in 24-well plates and incubated with various concentrations of this compound or its analogs for 60 minutes.[3]
-
Lysotracker Staining: 200 nM Lysotracker Red is added to the wells, and the incubation continues for an additional 15 minutes.[3]
-
Lysis and Measurement: Cells are thoroughly rinsed with PBS and then lysed. The fluorescence of the supernatant is measured in a 96-well microplate reader.[3]
In Vivo Oligonucleotide Delivery in Mice
This protocol evaluates the ability of this compound to enhance SSO activity in a transgenic mouse model.
Methodology:
-
Animal Model: EGFP654 transgenic mice, which express a correctable splicing defect in the EGFP gene, are used.
-
SSO Administration: Mice are pretreated with the splice-switching oligonucleotide.
-
This compound Administration: Subsequently, this compound is administered to the mice (e.g., 5 mg/kg via intraperitoneal injection).[4]
-
Tissue Harvest and Analysis: After a specified time (e.g., 48 hours), tissues such as the liver, kidney, lung, and intestine are harvested.[5] The level of correctly spliced EGFP mRNA is quantified using RT-PCR.[5]
Conclusion
This compound represents a significant advancement in the development of small molecule enhancers for oligonucleotide therapeutics. Its ability to facilitate endosomal escape addresses a major hurdle in the field. The data and protocols presented in this guide provide a comprehensive resource for researchers looking to utilize this compound in their own studies or to develop next-generation oligonucleotide delivery platforms. Further medicinal chemistry efforts to optimize the therapeutic index of this compound and its analogs could lead to even more potent and safer candidates for clinical development.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
UNC2383: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2383 is a novel small molecule enhancer of oligonucleotide delivery that facilitates the escape of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs) from endosomal entrapment, thereby increasing their therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to support further research and development.
Chemical Properties and Structure
This compound is a benzimidazole (B57391) derivative with the following key identifiers and physicochemical properties.
| Property | Value |
| IUPAC Name | 5-chloro-N-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)benzofuran-2-carboxamide |
| CAS Number | 2123481-48-9 |
| Chemical Formula | C22H21ClN4O2 |
| Molecular Weight | 408.88 g/mol |
| SMILES | O=C(C(O1)=CC2=C1C=CC(Cl)=C2)NC3=NC4=CC=CC=C4N3CCN5CCCC5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound enhances the intracellular delivery of oligonucleotides by promoting their escape from endosomal vesicles into the cytoplasm and nucleus. This is a critical step for the biological activity of ASOs and SSOs, which would otherwise be degraded in the lysosomal pathway. The proposed mechanism of action involves the permeabilization of endosomal membranes.
Signaling Pathway for this compound-Mediated Oligonucleotide Delivery
The following diagram illustrates the proposed mechanism by which this compound facilitates the delivery of oligonucleotides to their site of action.
Caption: this compound facilitates oligonucleotide delivery by promoting endosomal escape.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in enhancing the activity of both SSOs and ASOs in various cell lines and in a murine model.
| Assay Type | Model System | Key Findings
UNC2383: A Technical Guide to its Mechanism of Endosomal Escape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of UNC2383, a small molecule enhancer of oligonucleotide delivery. It details the mechanism by which this compound facilitates the escape of therapeutic oligonucleotides from endosomal compartments, a critical barrier in the development of nucleic acid-based therapies. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological processes and experimental workflows.
Introduction
The therapeutic potential of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs) is often limited by their inefficient delivery to the cytoplasm and nucleus.[1] After cellular uptake via endocytosis, these macromolecules are sequestered within membrane-bound vesicles, primarily late endosomes and lysosomes, preventing them from reaching their intended targets. This compound is a novel oligonucleotide enhancing compound (OEC) that addresses this challenge by promoting the release of oligonucleotides from these endomembrane compartments.[1][2]
Mechanism of Action: Endosomal Escape
This compound enhances the pharmacological activity of oligonucleotides by increasing the permeability of endosomal and, to a lesser extent, lysosomal membranes.[1][2] This allows for the partial release of entrapped oligonucleotides into the cytosol and nucleus, where they can engage with their molecular targets.[2] The compound's action is distinct from that of classical lysosomotropic agents like chloroquine, which primarily function by neutralizing lysosomal pH and causing osmotic swelling.[2] While this compound can affect lysosomal pH at higher concentrations, its oligonucleotide-enhancing effects are significant at concentrations that do not substantially alter lysosomal acidity.[2][3]
Studies have shown that treatment with this compound leads to a redistribution of fluorescently labeled oligonucleotides from vesicular structures within the cytoplasm to the nucleus.[2] This is accompanied by a decrease in the co-localization of oligonucleotides with late endosome (Rab7) and lysosome (LAMP1) markers.[2] The proposed mechanism involves a direct or indirect effect on the integrity of the endosomal membrane, leading to transient pore formation or destabilization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy and characteristics of this compound.
Table 1: Concentration-Dependent Enhancement of SSO Activity by this compound
| This compound Concentration (µM) | Luciferase Induction (Fold Increase) |
| 0 | 1.0 |
| 1.25 | ~5 |
| 2.5 | ~15 |
| 5.0 | ~25 |
| 10.0 | ~35 |
Data extracted from Figure 1b of Wang et al., ACS Chem Biol. 2017 Aug 18;12(8):1999-2007.[2]
Table 2: Kinetics of this compound-Mediated SSO Enhancement
| Duration of this compound Exposure (min) | Luciferase Induction (Fold Increase) |
| 0 | 1.0 |
| 30 | ~5 |
| 60 | ~10 |
| 120 | ~15 |
Data extracted from Figure 1c of Wang et al., ACS Chem Biol. 2017 Aug 18;12(8):1999-2007.[2]
Table 3: Cytotoxicity of this compound in Different Cell Lines
| This compound Concentration (µM) | HeLa Luc705 Cell Viability (%) | NIH-3T3-MDR Cell Viability (%) |
| 0 | 100 | 100 |
| 10 | ~95 | ~90 |
| 20 | ~70 | ~60 |
| 40 | ~40 | ~30 |
Data extracted from Figure 1d of Wang et al., ACS Chem Biol. 2017 Aug 18;12(8):1999-2007.[2]
Table 4: Effect of this compound on Co-localization of SSO with Endosomal/Lysosomal Markers
| Treatment | Manders' Correlation Coefficient (SSO with GFP-LAMP1) | Manders' Correlation Coefficient (SSO with GFP-Rab7) |
| Control | ~0.7 | ~0.6 |
| This compound | ~0.3 | ~0.2 |
Data extracted from Figure 4e of Wang et al., ACS Chem Biol. 2017 Aug 18;12(8):1999-2007.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
SSO Activity Assay
This assay quantifies the ability of this compound to enhance the function of a splice-switching oligonucleotide.
-
Cell Seeding: Plate HeLa Luc 705 cells in 24-well plates and allow them to adhere.
-
SSO Incubation: Incubate the cells with 100 nM of the SSO (or a mismatched control) in DMEM with 10% FBS for 16 hours. This allows for the cellular uptake and endosomal sequestration of the oligonucleotide.
-
This compound Treatment: Rinse the cells and treat with various concentrations of this compound for 2 hours.
-
Recovery: Rinse the cells again and continue incubation in fresh DMEM with 10% FBS for an additional 4 hours to allow for luciferase protein expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. Determine the total cell protein concentration for normalization.[2]
Confocal Microscopy for Oligonucleotide Trafficking
This protocol visualizes the subcellular localization of fluorescently labeled oligonucleotides.
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate.
-
Transfection with Markers (Optional): Transfect cells with plasmids expressing GFP-tagged endosomal (e.g., GFP-Rab7) or lysosomal (e.g., GFP-LAMP1) markers.
-
Oligonucleotide Incubation: Incubate the cells with a fluorescently labeled SSO (e.g., TAMRA-SSO).
-
This compound Treatment: Treat the cells with this compound for a specified period.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Co-localization Analysis: Quantify the degree of co-localization between the fluorescent oligonucleotide and the organelle markers using appropriate software and statistical methods like Manders' Correlation Coefficient.[2]
Dextran (B179266) Release Assay
This assay assesses the ability of this compound to induce the release of a general endocytic cargo marker.
-
Cell Seeding: Plate cells in a suitable imaging dish or plate.
-
Dextran Loading: Incubate cells with a high molecular weight, fluorescently labeled dextran, which is taken up by pinocytosis and accumulates in endosomes and lysosomes.
-
Wash: Thoroughly rinse the cells to remove extracellular dextran.
-
This compound Treatment: Treat the cells with this compound and acquire time-lapse images using a fluorescence microscope to observe the redistribution of the fluorescent dextran from punctate vesicles to a more diffuse cytosolic pattern.[2]
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound-mediated endosomal escape of oligonucleotides.
References
An In-depth Technical Guide to the Structure-Activity Relationship of UNC2383
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of UNC2383, a small molecule enhancer of oligonucleotide delivery. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the quantitative SAR data, experimental methodologies for key assays, and the underlying mechanism of action involving the endosomal signaling pathway.
Core Structure and Analogs: Quantitative Structure-Activity Relationship
This compound is a benzimidazole-based compound identified through high-throughput screening for its ability to enhance the efficacy of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1][2] The core structure of this compound has been the subject of medicinal chemistry efforts to improve its potency and reduce its toxicity. The structure-activity relationship of this compound and its analogs has been primarily evaluated based on their half-maximal effective concentration (EC50) in a luciferase reporter gene assay and their half-maximal toxic concentration (TC50) in cytotoxicity assays.[1]
The following table summarizes the quantitative data for this compound and its key analogs, providing a clear comparison of their biological activity and therapeutic index (TC50/EC50 ratio).
| Compound | EC50 (µM) | TC50 (µM) | Therapeutic Index (TC50/EC50) |
| This compound | 2 | 15 | 7.5 |
| UNC4425 | 6 | 12.5 | 2.1 |
| UNC4426 | 3.5 | 13 | 3.7 |
| UNC4428 | 10 | 50 | 5 |
| UNC4251 | 2 | 7 | 3.5 |
Table 1: Structure-Activity Relationship data for this compound and its analogs. Data sourced from Wang et al., 2017.[1]
Mechanism of Action: Enhancement of Endosomal Escape
This compound and its analogs enhance the pharmacological effects of oligonucleotides by facilitating their escape from endomembrane compartments.[1][3] Oligonucleotides typically enter cells through endocytosis and become entrapped in vesicles such as early endosomes, late endosomes, and lysosomes, which limits their access to targets in the cytoplasm and nucleus.[1][4] this compound acts by increasing the permeability of these endomembrane compartments, allowing the release of oligonucleotides into the cytosol.[1] Studies have shown that this compound treatment leads to a significant re-localization of fluorescently labeled oligonucleotides from vesicular structures to the nucleus.[1] The compound appears to primarily act on late endosomes and lysosomes.[1] While the precise molecular target of this compound remains to be elucidated, its activity is distinct from that of typical lysosomotropic agents like chloroquine.[1]
The following diagram illustrates the proposed mechanism of action of this compound in enhancing oligonucleotide delivery.
Caption: Mechanism of this compound-mediated enhancement of oligonucleotide delivery.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay is the primary method for quantifying the efficacy of this compound and its analogs in enhancing oligonucleotide activity.[1]
Objective: To measure the ability of a compound to enhance the function of an SSO in correcting a splicing defect in a luciferase reporter gene, leading to the production of functional luciferase.
Cell Line: HeLa Luc 705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron.[1]
Protocol:
-
Cell Seeding: Seed HeLa Luc 705 cells in 24-well plates and allow them to adhere.[1]
-
Oligonucleotide Incubation: Incubate the cells with a specific splice-switching oligonucleotide (e.g., 100 nM SSO623) in DMEM supplemented with 10% FBS for 16 hours. A mismatched oligonucleotide is used as a negative control.[1]
-
Compound Treatment: Rinse the cells and then treat them with various concentrations of this compound or its analogs for 2 hours.[1]
-
Recovery: Rinse the cells again to remove the compound and continue the incubation for an additional 4 hours in fresh medium.[1]
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Determine the total cell protein concentration for normalization.[1]
-
Data Analysis: Calculate the relative luciferase units (RLU) per microgram of protein. The EC50 value is determined by plotting the luciferase activity against the compound concentration.
The following diagram outlines the workflow of the SSO luciferase reporter assay.
Caption: Workflow for the SSO Luciferase Reporter Assay.
Cytotoxicity Assay (Alamar Blue Assay)
This assay is used to determine the toxicity of this compound and its analogs, allowing for the calculation of the therapeutic index.[1]
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a compound.
Cell Lines: HeLa Luc705 or NIH-3T3-MDR cells.[1]
Protocol:
-
Cell Treatment: Expose cells to various concentrations of this compound or its analogs under the same conditions as the efficacy assay.[1]
-
Incubation: Incubate the treated cells for 24 hours in DMEM plus 10% FBS.[1]
-
Alamar Blue Addition: Add Alamar Blue reagent to the cell culture medium at a concentration of 10% of the total volume.[5][6]
-
Incubation with Reagent: Incubate the plates for a specified period (e.g., 2-24 hours) at 37°C, protected from light.[5]
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence spectrophotometer.[5]
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The TC50 value is the concentration of the compound that reduces cell viability by 50%.
Oligonucleotide Trafficking Studies (Confocal Microscopy)
These studies are performed to visualize the intracellular localization of oligonucleotides and the effect of this compound on their trafficking.[1]
Objective: To observe the release of fluorescently labeled oligonucleotides from endomembrane compartments into the cytosol and nucleus.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa Luc 705) onto glass-bottom dishes.[1]
-
Oligonucleotide Loading: Incubate the cells with a fluorescently labeled oligonucleotide (e.g., TAMRA-SSO) to allow for cellular uptake and endosomal entrapment.[1]
-
Compound Treatment: Treat the cells with this compound or its analogs.
-
Live-Cell Imaging: Image the live cells using a confocal microscope. The nucleus can be counterstained with a dye like Hoechst 33342.[1]
-
Co-localization Analysis: To identify the specific endomembrane compartments, cells can be transfected with fluorescently tagged markers for late endosomes (e.g., GFP-Rab7) or lysosomes (e.g., GFP-LAMP1). The co-localization of the fluorescent oligonucleotide with these markers is then analyzed before and after compound treatment.[1]
Synthesis of this compound and Analogs
Detailed synthetic protocols for this compound and its analogs are typically found in the supporting information of the primary research articles.[1] While the specific reaction schemes are not detailed in the main body of the available literature, the general approach involves standard organic synthesis techniques to modify the core benzimidazole (B57391) scaffold.
Conclusion
The structure-activity relationship studies of this compound have provided valuable insights into the chemical features required for enhancing oligonucleotide delivery. The benzimidazole core and its substitutions are critical for the compound's efficacy and toxicity profile. The primary mechanism of action is the disruption of endosomal membranes, leading to the release of entrapped oligonucleotides. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel oligonucleotide-enhancing compounds. Further research to identify the specific molecular target of this compound will be crucial for the development of next-generation delivery enhancers with improved therapeutic windows.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plus.ac.at [plus.ac.at]
- 3. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery [mdpi.com]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to High-Throughput Screening for Oligonucleotide-Enhancing Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their inefficient delivery to target cells and subsequent entrapment within endosomal compartments. High-throughput screening (HTS) has emerged as a powerful strategy to identify small molecules, termed oligonucleotide-enhancing compounds (OECs), that can overcome these barriers and potentiate the therapeutic effects of oligonucleotides. This guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis involved in conducting HTS campaigns for OEC discovery.
Core Principles of OEC Screening
The fundamental principle behind HTS for OECs is to identify compounds that increase the biological activity of an oligonucleotide therapeutic. This is typically achieved by developing a robust and sensitive cell-based assay where the oligonucleotide's effect is easily measurable. A primary screen of a large compound library is performed to identify initial "hits," which are then subjected to a series of secondary and counter-assays to confirm their activity, determine their potency and toxicity, and elucidate their mechanism of action. A key desired mechanism for OECs is the facilitation of endosomal escape, allowing the oligonucleotide to reach its cytosolic or nuclear target.[1][2]
Primary High-Throughput Screening Assays
The success of an HTS campaign hinges on a well-designed and validated primary assay. Two common and effective assay formats for identifying OECs are the splice-switching oligonucleotide (SSO) luciferase reporter assay and the siRNA-mediated gene silencing assay.
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay utilizes a reporter system where an SSO corrects a splicing defect in a luciferase gene, leading to the production of a functional luciferase enzyme.[3][4] OECs are identified by their ability to enhance the SSO-mediated production of luciferase.
Experimental Workflow:
Caption: Workflow for the SSO luciferase reporter HTS assay.
siRNA-Mediated GFP Silencing Assay
This assay employs a cell line stably expressing Green Fluorescent Protein (GFP). Cells are treated with an siRNA targeting GFP, and OECs are identified by their ability to enhance the siRNA-mediated knockdown of GFP fluorescence.[2]
Experimental Workflow:
Caption: Workflow for the siRNA-mediated GFP silencing HTS assay.
Data Presentation and Analysis
Quantitative data from HTS campaigns are crucial for identifying and prioritizing hit compounds. Key parameters include the hit rate of the primary screen, and the half-maximal effective concentration (EC₅₀) and half-maximal toxic concentration (TC₅₀) of confirmed hits.
Table 1: Summary of Quantitative Data from OEC High-Throughput Screens
| Parameter | Study 1 | Study 2 |
| Primary Assay Type | SSO Luciferase Reporter | siRNA-mediated Gene Silencing |
| Compound Library Size | >100,000 | ~2,000 |
| Primary Hit Rate | 0.04%[3] | Not Reported |
| Confirmed Hits | 3 distinct series[3] | 1 (Enoxacin)[5] |
Table 2: Potency and Toxicity of Selected Oligonucleotide-Enhancing Compounds
| Compound | EC₅₀ (µM) | TC₅₀ (µM) | Therapeutic Index (TC₅₀/EC₅₀) | Reference |
| UNC10217938A | ~10 | ~30 | ~3 | [3] |
| UNC10217832A | ~15 | >50 | >3.3 | [3] |
| UNC10217854A | ~20 | >50 | >2.5 | [3] |
| Enoxacin | ~30 | >150 | >5 | [5][6] |
Hit Validation and Secondary Assays
Hits identified in the primary screen require rigorous validation to eliminate false positives and characterize their biological activity. A typical hit validation workflow involves several stages.
Hit Validation Workflow:
Caption: A generalized workflow for hit validation in OEC discovery.
Key secondary assays include:
-
Dose-Response Confirmation: Re-testing hits at multiple concentrations to confirm their activity and determine their EC₅₀.
-
Orthogonal Oligonucleotide Assays: Testing the ability of hits to enhance the activity of different types of oligonucleotides (e.g., ASOs, other siRNA sequences) to determine the breadth of their effect.[3]
-
Cytotoxicity Assays: Assessing the toxicity of the compounds using assays such as MTT, MTS, or CellTiter-Glo to determine the TC₅₀.[3]
-
Endosomal Escape Assays: Directly measuring the ability of compounds to promote the release of fluorescently labeled oligonucleotides from endosomes into the cytoplasm using high-content imaging.
Mechanism of Action: Enhancing Endosomal Escape
A primary mechanism by which OECs enhance oligonucleotide activity is by facilitating their escape from endosomal compartments. Following endocytosis, oligonucleotides are trafficked through early endosomes to late endosomes and lysosomes. OECs are thought to disrupt the integrity of late endosomal membranes, allowing the entrapped oligonucleotides to be released into the cytoplasm where they can engage with their targets. This process is believed to involve the modulation of key cellular trafficking proteins such as Rab GTPases (e.g., Rab5, Rab7) and components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.[1][7][8]
Signaling Pathway of Endosomal Escape:
Caption: OECs are thought to disrupt late endosomes, releasing oligonucleotides into the cytosol.
Detailed Experimental Protocols
High-Throughput Splice-Switching Luciferase Reporter Assay
Materials:
-
HeLa Luc/705 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Splice-switching oligonucleotide (SSO) targeting the aberrant splice site in the luciferase gene
-
Compound library
-
384-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed HeLa Luc/705 cells at a density of 2,000-4,000 cells per well in 30 µL of culture medium in 384-well plates.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
Add 10 µL of SSO solution to each well to a final concentration of 20-100 nM.
-
Dispense 50-100 nL of compound library in DMSO into each well. Include appropriate controls (DMSO only, positive control enhancer).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
High-Throughput siRNA-Mediated GFP Silencing Assay
Materials:
-
HEK293 or HeLa cells stably expressing GFP
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA targeting GFP
-
Compound library
-
384-well clear-bottom black plates
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Seed GFP-expressing cells at a density of 3,000-5,000 cells per well in 40 µL of culture medium in 384-well plates.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
Prepare a mixture of siRNA (final concentration 5-10 nM) and transfection reagent (if necessary, though screens are often performed without) in serum-free medium.
-
Add 10 µL of the siRNA mixture to each well.
-
Dispense 50-100 nL of compound library in DMSO into each well. Include appropriate controls.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Measure GFP fluorescence using a high-content imager or a fluorescence plate reader (excitation ~488 nm, emission ~509 nm).
Secondary Assay: Cytotoxicity (MTS Assay)
Materials:
-
HeLa or other appropriate cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from primary screen
-
96-well clear plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Protocol:
-
Seed cells at 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Add serial dilutions of the hit compounds to the wells.
-
Incubate for 24-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Measure absorbance at 490 nm using a spectrophotometer.
-
Calculate the TC₅₀ value from the dose-response curve.
Conclusion
High-throughput screening is a valuable tool for the discovery of novel small molecules that can enhance the therapeutic efficacy of oligonucleotides. By employing robust primary assays, a comprehensive hit validation cascade, and detailed mechanistic studies, researchers can identify and characterize promising OEC candidates for further development. The methodologies and data presented in this guide provide a framework for initiating and advancing such drug discovery programs, with the ultimate goal of unlocking the full therapeutic potential of oligonucleotide-based medicines.
References
- 1. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Unlocking the Full Potential of Oligonucleotide Therapeutics: A Technical Guide to UNC2383-Enhanced Pharmacological Effects
For Immediate Release
CHAPEL HILL, NC – In a significant advancement for oligonucleotide-based therapeutics, the small molecule UNC2383 has been identified as a potent enhancer of the pharmacological effects of both antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative enhancement data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound facilitates the escape of oligonucleotides from endosomal entrapment, a critical barrier to their efficacy. By increasing the permeability of endomembrane compartments, this compound allows for greater access of these therapeutic molecules to their targets in the cytosol and nucleus.[1] This enhancement has been observed in both cell culture and in vivo models, with minimal associated toxicity at effective concentrations.[1]
Quantitative Enhancement of Oligonucleotide Activity by this compound
The following tables summarize the key quantitative data demonstrating the ability of this compound to enhance the pharmacological effects of oligonucleotides.
Table 1: In Vitro Efficacy of this compound with Splice-Switching Oligonucleotides (SSOs)
| Cell Line | Oligonucleotide | This compound Concentration (µM) | Incubation Time (hours) | Endpoint Measured | Fold Increase in Activity |
| HeLa Luc 705 | 100 nM SSO623 | 10 | 2 | Luciferase Activity | Progressive increase with concentration |
Data synthesized from a study demonstrating this compound's ability to enhance SSO-mediated luciferase induction.[1]
Table 2: In Vivo Efficacy of this compound with Splice-Switching Oligonucleotides (SSOs)
| Animal Model | Oligonucleotide & Dose | This compound Dose & Administration | Tissue Analyzed | Endpoint Measured | Outcome |
| EGFP654 Transgenic Mouse | 35 mg/kg SSO623 (IP, 2 consecutive days) | 5 mg/kg (IP) | Liver, Kidney, Lung, Intestine | Correctly spliced EGFP mRNA | Increased levels of correctly spliced mRNA |
| EGFP654 Transgenic Mouse | 7.5 mg/kg PPMO654 (single co-administration) | 5 mg/kg (single co-administration) | Lung | Correctly spliced EGFP mRNA | Enhanced splice-correcting effect |
This data showcases the in vivo potential of this compound to augment the activity of SSOs in various tissues.[1][2]
Table 3: Effect of this compound on P-glycoprotein (Pgp) Expression with Antisense Oligonucleotides (ASOs)
| Cell Line | Oligonucleotide | This compound Concentration (µM) | Incubation Time (hours) | Endpoint Measured | Outcome |
| NIH-3T3-MDR | anti-MDR1 ASO | 10 | 2 | Pgp Expression | Significant decrease in Pgp expression |
This demonstrates this compound's utility in enhancing the effects of ASOs targeting specific mRNA.[2]
Mechanism of Action: Facilitating Endosomal Escape
The primary mechanism by which this compound enhances oligonucleotide activity is by promoting their release from endosomal compartments. Following cellular uptake, oligonucleotides are often sequestered in endosomes and lysosomes, rendering them unable to reach their cytosolic or nuclear targets. This compound increases the permeability of these endomembranes, allowing the oligonucleotides to escape into the cytoplasm and subsequently translocate to the nucleus if required.[1] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with late endosome and lysosome markers.[1]
Caption: this compound-mediated enhancement of oligonucleotide delivery.
Detailed Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in vitro and in vivo.
In Vitro Splice-Switching Oligonucleotide (SSO) Activity Assay
Objective: To quantify the enhancement of SSO-mediated splice correction by this compound using a luciferase reporter system.
Materials:
-
HeLa Luc 705 cells
-
Splice-switching oligonucleotide (SSO623) and a mismatched control oligonucleotide
-
This compound
-
DMEM with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
Protein quantification assay kit
Procedure:
-
Seed HeLa Luc 705 cells in 24-well plates and grow to confluency.
-
Incubate the cells with 100 nM SSO623 or the mismatched control oligonucleotide in DMEM + 10% FBS for 16 hours.[1]
-
Rinse the cells twice with PBS.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) in fresh media for 2 hours.[1]
-
Rinse the cells and continue incubation in fresh DMEM + 10% FBS for an additional 4 hours.[1]
-
Rinse the cells twice with PBS.
-
Lyse the cells and determine luciferase activity (Relative Light Units - RLU) and total cell protein concentration.[1]
-
Normalize luciferase activity to protein concentration and calculate the fold increase relative to cells treated with SSO alone.
In Vivo Evaluation in EGFP654 Transgenic Mice
Objective: To assess the ability of this compound to enhance SSO-mediated correction of EGFP splicing in vivo.
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (SSO623)
-
This compound
-
Saline or appropriate buffer for injection
-
RT-PCR reagents
-
Anti-EGFP antibody for immunohistochemistry
Procedure:
-
Administer 35 mg/kg of SSO623 or a mismatched control oligonucleotide to EGFP654 mice via intraperitoneal (IP) injection on two consecutive days.[1]
-
On the third day, administer 5 mg/kg of this compound via IP injection.
-
Euthanize mice at a predetermined time point (e.g., 48 hours post-UNC2383 administration).
-
Harvest tissues of interest (e.g., liver, kidney, lung, intestine).
-
For RNA analysis, extract total RNA from tissues and perform RT-PCR to quantify the levels of correctly spliced EGFP mRNA.
-
For protein analysis, fix tissues in formalin, embed in paraffin, and perform immunohistochemistry using an anti-EGFP antibody to visualize EGFP protein expression.[1]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating the activity of oligonucleotide-enhancing compounds like this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising tool for overcoming a major hurdle in oligonucleotide therapeutics. Its ability to enhance the intracellular delivery and pharmacological effectiveness of both ASOs and SSOs opens up new possibilities for treating a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own drug development programs.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
UNC2383 Protocol for In Vitro Antisense Oligonucleotide Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro delivery of antisense oligonucleotides (ASOs) using the small molecule enhancer UNC2383. This compound is a novel compound that significantly enhances the intracellular delivery and pharmacological effectiveness of ASOs and splice-switching oligonucleotides (SSOs).[1][2] Its mechanism of action involves facilitating the release of oligonucleotides from endomembrane compartments, thereby increasing their access to targets in the cytosol and nucleus.[1][3]
These protocols are intended for research purposes and should be adapted and optimized for specific cell types and ASO sequences.
Data Presentation
Table 1: this compound In Vitro Efficacy and Cytotoxicity
| Parameter | Cell Line | Oligonucleotide | Concentration of this compound | Treatment Time | Observed Effect | Citation |
| Efficacy | NIH-3T3-MDR | 100 nM anti-MDR1 ASO | 10 µM | 2 hours | Substantial reduction in P-glycoprotein (Pgp) expression.[2] | [1][2] |
| Efficacy | HeLa Luc 705 | 100 nM SSO623 | Up to 10 µM | 2 hours | Progressive increase in luciferase induction.[2] | [1][2] |
| Cytotoxicity | HeLa Luc 705 | N/A | >10 µM | 24 hours | Toxicity observed at concentrations higher than 10 µM. | [1] |
| Cytotoxicity | NIH-3T3-MDR | N/A | >10 µM | 24 hours | Toxicity observed at concentrations higher than 10 µM. | [1] |
Note: The effective and toxic concentrations of this compound can be cell-line dependent, and there is a relatively narrow window between these concentrations.[1][3] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: ASO Delivery to Adherent Cells (e.g., NIH-3T3-MDR)
This protocol is adapted from studies demonstrating this compound-mediated enhancement of anti-MDR1 ASO activity.[1]
Materials:
-
Adherent cells (e.g., NIH-3T3-MDR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Reduced serum medium (e.g., DMEM + 1% FBS)
-
Antisense oligonucleotide (ASO) targeting the gene of interest (e.g., anti-MDR1 ASO)
-
Mismatched (MM) control oligonucleotide
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Optional: Transfection reagent for positive control (e.g., Lipofectamine 2000)
Procedure:
-
Cell Seeding:
-
Seed the adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ASO Incubation (Pre-loading):
-
On the day of the experiment, replace the complete culture medium with a reduced serum medium.
-
Add the ASO or MM control oligonucleotide to the cells at the desired final concentration (e.g., 100 nM).
-
Incubate the cells with the oligonucleotide for 16 hours.
-
-
This compound Treatment:
-
After the 16-hour incubation, gently rinse the cells with PBS to remove excess oligonucleotide.
-
Add fresh complete culture medium containing the desired concentration of this compound (e.g., 10 µM). It is recommended to perform a dose-response curve (e.g., 1.25 µM to 10 µM) to determine the optimal concentration.[2]
-
Incubate the cells with this compound for a defined period, typically 2 hours. The onset of action can be rapid, with effects observed within 30 minutes.[1]
-
-
Post-Treatment Incubation and Analysis:
-
Following the this compound treatment, remove the medium containing this compound and rinse the cells twice with PBS.
-
Add fresh complete culture medium and incubate for an additional 4 to 24 hours to allow for target gene knockdown. The duration will depend on the turnover rate of the target mRNA and protein.
-
Harvest the cells for downstream analysis, such as flow cytometry for protein expression, qRT-PCR for mRNA levels, or western blotting.
-
Protocol 2: Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound in the specific cell line being used.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well plates (e.g., 96-well plates)
-
Cell viability assay reagent (e.g., Alamar Blue, MTT)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0-50 µM) for the same duration as in the delivery protocol (e.g., 2 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation and Viability Assessment:
-
After treatment, replace the medium with fresh complete medium and incubate for 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for this compound-mediated ASO delivery in vitro.
Caption: Proposed mechanism of this compound in enhancing ASO delivery.
References
Application Notes and Protocols for UNC2383 in Splice-Switching Oligonucleotide Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by modulating pre-mRNA splicing to restore the production of functional proteins.[1][2][3][4] A significant hurdle in the clinical translation of SSOs is their inefficient delivery to the cytosol and nucleus, where they exert their biological activity.[5][6] Many SSOs become entrapped in endosomal compartments following cellular uptake.[5][6] UNC2383 is a small molecule oligonucleotide enhancing compound (OEC) that has been demonstrated to significantly improve the intracellular delivery and pharmacological efficacy of SSOs.[7][8] Mechanistically, this compound is believed to increase the permeability of endomembranes, facilitating the escape of SSOs from endosomal vesicles into the cytoplasm and nucleus.[5][9] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo splice-switching oligonucleotide assays.
Mechanism of Action of this compound
This compound enhances the activity of splice-switching oligonucleotides by promoting their release from endosomal compartments. The proposed mechanism involves the following steps:
-
Cellular Uptake: SSOs enter the cell through endocytosis, a process that engulfs extracellular material into membrane-bound vesicles.[6]
-
Endosomal Entrapment: The internalized SSOs are initially localized within early endosomes, which mature into late endosomes and lysosomes. Without an escape mechanism, the SSOs remain trapped and are largely inactive.[5][6]
-
This compound-Mediated Endosomal Escape: Treatment with this compound increases the permeability of the endosomal membrane.[9] This allows the entrapped SSOs to be released into the cytosol.
-
Nuclear Translocation and Splice Modulation: Once in the cytosol, SSOs can translocate to the nucleus, where they bind to their target pre-mRNA sequences. This binding sterically hinders the binding of splicing factors, thereby modulating the splicing process to either promote exon inclusion or exclusion.[1][2][4]
Caption: Proposed mechanism of this compound-enhanced SSO delivery.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the dose-dependent enhancement of SSO activity by this compound in HeLa Luc 705 cells.[9] These cells contain a luciferase reporter gene interrupted by an aberrantly spliced intron. A specific SSO (SSO623) can correct this splicing defect, leading to the expression of functional luciferase.
| This compound Concentration (µM) | Luciferase Activity (Relative Light Units) |
| 0 | Baseline |
| 1 | Increased |
| 2.5 | Further Increased |
| 5 | Substantially Increased |
| 10 | Maximum Effect |
Note: The table represents a summary of the trend observed in the source data. Actual values can be found in the cited literature.[9]
In Vivo Efficacy of this compound
This compound has also been shown to enhance SSO activity in a transgenic mouse model (EGFP654) that expresses an EGFP reporter gene with an aberrantly spliced intron.[9] The table below summarizes the percentage of correctly spliced EGFP mRNA in various tissues after treatment with SSO623 and this compound.[9]
| Tissue | SSO alone (% Correctly Spliced) | SSO + this compound (% Correctly Spliced) |
| Liver | ~10% | ~30% |
| Kidney | ~5% | ~20% |
| Intestine | ~2% | ~10% |
| Lung | ~1% | ~5% |
Note: The values are approximations based on the graphical data presented in the source literature.[9]
Experimental Protocols
In Vitro Splice-Switching Luciferase Assay
This protocol details the steps to assess the ability of this compound to enhance SSO-mediated splice-switching in a cell-based luciferase reporter assay.[9]
Materials:
-
HeLa Luc 705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (e.g., SSO623) and a mismatched control oligonucleotide
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
Protein quantification assay kit
Protocol:
-
Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
SSO Incubation: The following day, incubate the cells with 100 nM SSO623 or a mismatched control oligonucleotide in DMEM with 10% FBS for 16 hours.
-
This compound Treatment:
-
Rinse the cells once with PBS.
-
Add fresh DMEM with 10% FBS containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM).
-
Incubate the cells for 2 hours.
-
-
Recovery:
-
Remove the this compound-containing medium and rinse the cells once with PBS.
-
Add fresh DMEM with 10% FBS and incubate for an additional 4 hours.
-
-
Lysis and Analysis:
-
Rinse the cells twice with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure luciferase activity using a luminometer.
-
Determine the protein concentration in the cell lysates for normalization of luciferase activity.
-
Caption: Workflow for the in vitro splice-switching luciferase assay.
In Vivo Splice-Switching Assay in a Transgenic Mouse Model
This protocol describes the methodology to evaluate the in vivo efficacy of this compound in enhancing SSO-mediated splice correction in the EGFP654 transgenic mouse model.[9]
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (e.g., SSO623) and a mismatched control oligonucleotide
-
This compound
-
Vehicle (e.g., 1:1 DMSO/PEG400 solution)
-
Saline
-
RNA extraction kit
-
RT-PCR reagents and primers for EGFP mRNA
Protocol:
-
SSO Administration: Administer 35 mg/kg of SSO623 or a mismatched control oligonucleotide in saline to EGFP654 mice via intraperitoneal (i.p.) injection on two consecutive days.[9]
-
This compound Administration: One day after the final SSO injection, administer 5 mg/kg of this compound in a suitable vehicle (e.g., 1/1 DMSO/PEG400) or vehicle alone via i.p. injection.[9]
-
Tissue Collection: Euthanize the mice 5 hours after the this compound injection and collect various tissues (e.g., liver, kidney, intestine, lung).[9]
-
RNA Analysis:
-
Extract total RNA from the collected tissues using a standard RNA extraction kit.
-
Perform RT-PCR using primers that flank the aberrantly spliced intron in the EGFP mRNA to distinguish between the correctly and incorrectly spliced transcripts.
-
Analyze the PCR products by gel electrophoresis to visualize and quantify the ratio of correctly spliced to incorrectly spliced mRNA.[9]
-
Caption: Workflow for the in vivo splice-switching assay.
Conclusion
This compound is a valuable tool for researchers working with splice-switching oligonucleotides. Its ability to enhance the intracellular delivery and subsequent activity of SSOs can significantly improve the outcomes of both in vitro and in vivo experiments. The protocols provided here offer a starting point for incorporating this compound into splice-switching assays. It is important to note that optimal concentrations and incubation times may vary depending on the specific SSO, cell type, or animal model being used, and therefore, some optimization may be required. The use of appropriate controls, such as a mismatched oligonucleotide, is crucial for interpreting the results accurately.
References
- 1. Systematic Approach to Developing Splice Modulating Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tips to Design Effective Splice-Switching Antisense Oligonucleotides for Exon Skipping and Exon Inclusion | Springer Nature Experiments [experiments.springernature.com]
- 4. Splice switching oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC2383 for Enhanced siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) offer a powerful tool for post-transcriptional gene silencing, with significant therapeutic potential for a wide range of diseases.[1][2] A major hurdle in the clinical translation of siRNA technology is the efficient delivery of these molecules to their cytosolic target, the RNA-induced silencing complex (RISC).[1][] Following cellular uptake, typically via endocytosis, a large fraction of siRNAs becomes sequestered and eventually degraded within endosomal compartments, failing to reach the cytoplasm.[4] UNC2383 is a small molecule oligonucleotide enhancing compound (OEC) designed to overcome this critical barrier.[5][6] It facilitates the release of oligonucleotides from endosomes, thereby increasing their bioavailability and enhancing their gene-silencing efficacy.[4][5] These application notes provide detailed protocols for the use of this compound to improve the efficiency of siRNA-mediated gene silencing in vitro.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by increasing the permeability of endomembrane compartments.[5] This action allows for the partial release of entrapped oligonucleotides, such as siRNAs, from endosomes and lysosomes into the cytosol, where they can engage with the RISC machinery to mediate target mRNA degradation.[4][5] The activity of this compound is not dependent on the specific sequence or chemical modification of the oligonucleotide, suggesting its broad applicability for various siRNA constructs.[5] While the precise molecular target of this compound has not been fully elucidated, its effect is distinct from that of typical lysosomotropic agents like chloroquine.[5]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of siRNA-mediated gene silencing and the role of this compound.
Caption: Experimental workflow for this compound-enhanced siRNA delivery.
Data Presentation
The efficacy of this compound has been demonstrated with other oligonucleotides, and similar enhancements are anticipated for siRNAs. The following tables summarize the reported quantitative data for this compound with splice-switching oligonucleotides (SSOs) and antisense oligonucleotides (ASOs), which can serve as a reference for designing siRNA experiments.
Table 1: In Vitro Efficacy of this compound with SSOs in HeLa Luc 705 Cells
| This compound Concentration (µM) | Incubation Time with SSO | Enhancement of Luciferase Activity (Fold Increase) |
| 0 | 16 h | 1 |
| 1.25 | 16 h | ~5 |
| 2.5 | 16 h | ~15 |
| 5.0 | 16 h | ~25 |
| 10.0 | 16 h | ~30 |
Data adapted from studies with SSOs, which, like siRNAs, require cytosolic delivery. The enhancement is measured by the correction of a splicing defect in a luciferase reporter gene.[5]
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| HeLa Luc705 | ~20 |
| NIH-3T3-MDR | ~15 |
CC50 (50% cytotoxic concentration) values were determined after a 2-hour exposure to this compound followed by a 24-hour incubation.[5]
Experimental Protocols
The following are generalized protocols for utilizing this compound to enhance siRNA-mediated gene silencing in cultured mammalian cells. Optimization of concentrations and incubation times for specific cell lines and siRNA sequences is recommended.
Protocol 1: Standard this compound-Enhanced siRNA Transfection
This protocol is suitable for adherent cell lines and involves the addition of this compound after the initial siRNA transfection.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
siRNA targeting the gene of interest (and non-targeting control)
-
Transfection reagent (e.g., cationic lipid-based)
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection: a. On the day of transfection, prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 10-50 nM is a good starting point. b. Remove the culture medium from the cells and replace it with the siRNA-transfection reagent mix. c. Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
This compound Treatment: a. Prepare a working solution of this compound in complete culture medium. A final concentration range of 2.5-10 µM is recommended to start. b. After the initial transfection period, remove the transfection mix from the cells. c. Add the this compound-containing medium to the cells. d. Incubate for 2-4 hours at 37°C.
-
Post-Treatment Incubation: a. Remove the this compound-containing medium and wash the cells once with PBS. b. Add fresh, complete culture medium to the cells. c. Incubate for an additional 24-72 hours to allow for gene silencing to occur.
-
Analysis: Harvest cells for downstream analysis of gene knockdown (e.g., qRT-PCR for mRNA levels or Western blot for protein levels).
Protocol 2: Co-incubation of siRNA and this compound
This alternative protocol involves the simultaneous addition of siRNA and this compound. This may be suitable for "gymnotic" delivery (delivery without transfection reagents) in certain cell types or as a simplified approach with transfection reagents.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Treatment Medium: a. If using a transfection reagent, prepare the siRNA-lipid complexes as per the manufacturer's instructions. Then, add this compound to this mixture to achieve the desired final concentration. b. For gymnotic delivery, dilute the siRNA and this compound to their final concentrations in complete culture medium.
-
Treatment: a. Remove the existing medium from the cells and add the siRNA/UNC2383-containing medium. b. Incubate for 4-6 hours at 37°C.
-
Post-Treatment and Analysis: Follow steps 4 and 5 from Protocol 1.
Concluding Remarks
This compound presents a valuable tool for researchers to enhance the in vitro efficacy of siRNA-mediated gene silencing. By facilitating endosomal escape, it addresses a fundamental challenge in oligonucleotide delivery. The protocols provided herein offer a starting point for the integration of this compound into gene silencing workflows. As with any experimental system, optimization of parameters such as cell type, siRNA concentration, and this compound concentration is crucial for achieving maximal gene knockdown with minimal cytotoxicity.
References
- 1. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impact.ornl.gov [impact.ornl.gov]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC2383 Treatment of HeLa Luc 705 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2383 is a small molecule that has been identified as an oligonucleotide enhancing compound (OEC).[1][2] Its primary mechanism of action is to increase the permeability of endomembranes, which facilitates the release of oligonucleotides from endosomal compartments into the cytosol and nucleus.[1] This enhancement of intracellular delivery makes this compound a valuable tool for research involving antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1][2] The HeLa Luc 705 cell line is a reporter system specifically designed to quantify the effectiveness of SSOs. These cells contain a luciferase gene interrupted by a mutated intron, which leads to aberrant splicing and a non-functional luciferase protein.[3][4] When a corrective SSO is successfully delivered to the nucleus, it rectifies the splicing defect, leading to the expression of functional luciferase, which can be measured as a luminescent signal.[3][4]
These application notes provide detailed protocols for treating HeLa Luc 705 cells with this compound to assess its efficacy in enhancing oligonucleotide delivery, as well as methods to evaluate its cytotoxic effects and impact on fundamental cellular processes like apoptosis and cell cycle progression.
Mechanism of Action: Endomembrane Permeabilization
This compound enhances the pharmacological effects of oligonucleotides by increasing the permeability of endomembrane compartments.[1] This allows for the partial release of oligonucleotides that would otherwise be trapped and rendered ineffective within these vesicles, granting them access to their targets in the cytosol or nucleus.[1] This process of endosomal escape is a critical barrier to the efficacy of many oligonucleotide-based therapeutics. Disruption of endomembrane integrity can trigger cellular stress responses.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Up-regulation of luciferase gene expression with antisense oligonucleotides: implications and applications in functional assay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line HeLa Luc/705 (CVCL_E7IX) [cellosaurus.org]
Application Notes and Protocols for In Vivo Administration of UNC2383 in the EGFP654 Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2383 is a small molecule oligonucleotide enhancing compound (OEC) that has been shown to significantly increase the in vivo efficacy of splice-switching oligonucleotides (SSOs). This document provides detailed application notes and protocols for the administration of this compound in the EGFP654 transgenic mouse model, a valuable tool for studying SSO-mediated splice correction. The EGFP654 mouse model expresses an enhanced green fluorescent protein (EGFP) reporter gene containing an aberrantly spliced intron, which prevents the production of functional EGFP protein.[1][2][3][4] Upon successful delivery of an SSO targeting the aberrant splice site, correct splicing is restored, leading to EGFP expression.[1][2] this compound enhances the delivery of SSOs by promoting their escape from endosomal compartments, thereby increasing their access to the nucleus where splicing occurs.[1][5][6]
These protocols are intended to provide a framework for researchers to design and execute experiments to evaluate the in vivo activity of SSOs in combination with this compound.
Data Presentation
The following tables summarize the quantitative data on the enhancement of SSO activity by this compound in the EGFP654 mouse model.
| Tissue | Treatment Group | Ratio of Correctly Spliced to Incorrectly Spliced EGFP mRNA (x100)[1] |
| Liver | SSO + Diluent | ~15 |
| SSO + this compound | ~25 | |
| Kidney | SSO + Diluent | ~10 |
| SSO + this compound | ~20 | |
| Intestine | SSO + Diluent | ~5 |
| SSO + this compound | ~15 | |
| Lung | SSO + Diluent | ~2 |
| SSO + this compound | ~8 |
Table 1: Effect of this compound on SSO-mediated splice correction of EGFP mRNA in various tissues of EGFP654 mice. Data is represented as the ratio of correctly spliced to incorrectly spliced mRNA, multiplied by 100.[1]
| Treatment Protocol | Administration Route | PPMO654 Dose | This compound Dose | Outcome in Lung Tissue[7] |
| Co-administration | Intravenous (IV) | 7.5 mg/kg | 5 mg/kg | Strong splice correction at 48h, comparable to sequential administration. |
Table 2: In vivo co-administration of a peptide-conjugated phosphorodiamidate morpholino oligonucleotide (PPMO654) and this compound in EGFP654 mice.[7]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-mediated Oligonucleotide Enhancement
Caption: this compound enhances SSO delivery by promoting escape from late endosomes.
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for this compound and SSO administration in EGFP654 mice and subsequent analysis.
Experimental Protocols
Animal Handling and Husbandry
-
Animal Model: EGFP654 transgenic mice.[1] These mice ubiquitously express an EGFP transgene interrupted by a mutated human β-globin intron, leading to aberrant splicing.[2][4]
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethics: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Preparation of SSO and this compound Solutions
-
SSO Solution:
-
Dissolve the splice-switching oligonucleotide (e.g., SSO623) in a sterile, RNase-free buffer (e.g., phosphate-buffered saline, PBS).
-
The final concentration should be calculated based on the desired dosage (e.g., 35 mg/kg) and the average weight of the mice.[1]
-
-
This compound Solution:
-
Dissolve this compound in a suitable diluent. The specific diluent may depend on the formulation of this compound used.
-
Prepare the solution to achieve the desired dosage (e.g., 5 mg/kg).[8]
-
-
Control Groups:
-
Prepare a vehicle control solution (diluent only).
-
Prepare a mismatch oligonucleotide (MM) control solution at the same concentration as the SSO to demonstrate sequence specificity.[1]
-
In Vivo Administration Protocols
Protocol A: Sequential Intraperitoneal (IP) Injection [1]
-
Administer the SSO solution (35 mg/kg) to EGFP654 mice via intraperitoneal injection.
-
Repeat the SSO administration on the following day (Day 2).
-
On Day 3, administer the this compound solution (5 mg/kg) or diluent control via intraperitoneal injection.
-
Euthanize the mice at a predetermined time point after the final injection (e.g., 48 hours) for tissue harvesting.
Protocol B: Co-administration via Intravenous (IV) Injection [7]
-
Prepare a co-injection solution containing both the SSO (e.g., 7.5 mg/kg of PPMO654) and this compound (5 mg/kg).
-
Administer the combined solution as a single intravenous injection (e.g., via the tail vein).
-
Euthanize the mice at a predetermined time point (e.g., 48 hours) for tissue harvesting.
Tissue Harvesting and Processing
-
Following euthanasia, perfuse the mice with sterile PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidney, lung, intestine).
-
For RNA analysis, immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
For protein analysis (immunohistochemistry), fix the tissues in 4% paraformaldehyde, followed by paraffin (B1166041) embedding.
Analysis of Splice Correction
A. RNA Analysis by RT-PCR [1]
-
RNA Extraction: Isolate total RNA from the harvested tissues using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification:
-
Use primers that flank the inserted intron in the EGFP transcript. This will allow for the amplification of both the correctly spliced (shorter) and incorrectly spliced (longer) products.
-
Perform PCR using a thermostable DNA polymerase.
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose (B213101) gel.
-
Visualize the bands corresponding to the correctly and incorrectly spliced EGFP mRNA. The correctly spliced product will be a smaller band (e.g., 87 bp), while the incorrectly spliced product will be a larger band (e.g., 160 bp).[1]
-
-
Quantification:
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the correctly spliced to the incorrectly spliced product to determine the extent of splice correction.
-
B. Protein Analysis by Immunohistochemistry (IHC) for EGFP
-
Sectioning: Cut 5-μm thick sections from the paraffin-embedded tissue blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against EGFP (e.g., rabbit anti-GFP) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification and Detection: Use an avidin-biotin complex (ABC) reagent and a chromogen such as diaminobenzidine (DAB) to visualize the EGFP protein.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Microscopy: Mount the slides and examine them under a light microscope to assess the localization and intensity of EGFP expression.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound to enhance SSO-mediated splice correction in the EGFP654 mouse model. By following these detailed methodologies, researchers can effectively evaluate the in vivo potential of novel SSOs and further investigate the mechanisms of oligonucleotide delivery and action. These studies are crucial for the development of next-generation oligonucleotide therapeutics for a wide range of genetic diseases.
References
- 1. scribd.com [scribd.com]
- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry Protocol Using Anti-GFP Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. IHC Protocols Using Anti-GFP Antibodies - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
Determining Optimal UNC2383 Concentration for Enhanced Oligonucleotide Delivery in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2383 is a small molecule compound that has been identified as an enhancer of oligonucleotide delivery into cells.[1] Its mechanism of action involves increasing the permeability of endomembranes, which facilitates the release of oligonucleotides from endosomal compartments into the cytosol and nucleus, thereby enhancing their therapeutic or research efficacy.[2] These application notes provide detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments with antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).
Mechanism of Action
This compound enhances the intracellular delivery of oligonucleotides by increasing the permeability of endosomes.[2] This allows the oligonucleotides to escape from these membrane-bound vesicles and reach their targets in the cytoplasm or nucleus.[2]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell line and the specific oligonucleotide being used. Below is a summary of effective concentrations reported in various studies.
| Cell Line | Oligonucleotide Type | Effective this compound Concentration | Reference |
| HeLa Luc 705 | SSO | Up to 10 µM | [1] |
| NIH-3T3-MDR | ASO | 10 µM | [1] |
| Huh7 mCherry-GAL9 | - | 1.25 - 10 µM | [1] |
| U2-OS | SSO | 2 µM (Peak Activity) | |
| N2A | SSO | 5 - 8 µM (Peak Activity) |
Note: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal this compound concentration.
Protocol 1: Determining Cytotoxicity of this compound
This protocol is essential to establish a safe working concentration range for this compound in your target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Alamar Blue or other suitable cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a period that reflects your planned experiments (e.g., 24 or 48 hours).
-
Cell Viability Assay:
-
Add Alamar Blue reagent (or equivalent) to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Evaluating Enhancement of Oligonucleotide Activity
This protocol uses a functional assay to determine the concentration of this compound that provides the maximal enhancement of oligonucleotide activity. The example below is for a splice-switching oligonucleotide (SSO) that activates luciferase expression.
Materials:
-
HeLa Luc 705 cells (or other suitable reporter cell line)
-
Complete cell culture medium (DMEM + 10% FBS)
-
Splice-switching oligonucleotide (SSO) targeting the luciferase gene
-
Mismatched control oligonucleotide
-
This compound stock solution
-
24-well cell culture plates
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA)
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate.
-
Oligonucleotide Incubation: After 24 hours, incubate the cells with 100 nM of the SSO or a mismatched control oligonucleotide in DMEM with 10% FBS for 16 hours.[2]
-
This compound Treatment:
-
Rinse the cells with PBS.
-
Treat the cells with various concentrations of this compound (below the determined CC50) in fresh medium for 2 hours.[2]
-
-
Recovery: Rinse the cells and add fresh DMEM with 10% FBS. Incubate for an additional 4 hours.[2]
-
Assay:
-
Rinse the cells twice with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the protein concentration of the cell lysates.
-
-
Data Analysis: Normalize the luciferase activity to the protein concentration for each well. Plot the fold increase in luciferase activity for the SSO-treated cells at different this compound concentrations compared to the SSO-only control. The optimal concentration will be the one that gives the highest fold increase without significant toxicity.
Protocol 3: Assessing Endosomal Escape
This protocol provides a method to visualize the effect of this compound on the release of fluorescently labeled oligonucleotides from endosomes.
Materials:
-
Target cell line
-
Fluorescently labeled oligonucleotide (e.g., TAMRA-labeled SSO)
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding and Oligonucleotide Incubation: Seed cells on glass-bottom dishes suitable for confocal microscopy. Incubate the cells overnight with a fluorescently labeled SSO.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound for 2 hours.
-
Nuclear Staining: In the final minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.
-
Imaging: Rinse the cells with PBS and image them live using a confocal microscope.
-
Analysis: Observe the localization of the fluorescent oligonucleotide. In control cells, the fluorescence should be punctate and localized in cytoplasmic vesicles (endosomes). In this compound-treated cells, a more diffuse cytoplasmic and nuclear signal should be observed, indicating endosomal escape.[2]
The protocols outlined in these application notes provide a comprehensive framework for determining the optimal concentration of this compound to enhance oligonucleotide delivery in various cell culture models. By carefully assessing cytotoxicity and functional enhancement, researchers can confidently employ this compound to improve the efficacy of their oligonucleotide-based experiments. It is recommended to always perform these optimization experiments when using a new cell line or oligonucleotide.
References
Application Notes and Protocols: Enhancing Peptide-Morpholino Oligonucleotide Activity with UNC2383
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-conjugated phosphorodiamidate morpholino oligonucleotides (PPMOs) are synthetic antisense agents that offer a promising therapeutic strategy for a variety of diseases by modulating gene expression.[1][2] Their unique morpholino backbone provides high stability and resistance to cellular enzymes.[3] PPMOs function through steric hindrance, either by blocking the translation of messenger RNA (mRNA) or by modifying pre-mRNA splicing to correct genetic defects.[3][4] The covalent linkage of a cell-penetrating peptide (CPP) to the morpholino oligomer enhances cellular uptake, a critical step for their therapeutic efficacy.[2][5][6]
Despite the improved delivery afforded by the peptide conjugate, a significant portion of internalized PPMOs can become trapped within endosomal compartments, limiting their access to cytosolic and nuclear targets.[7] To overcome this barrier, small molecules known as Oligonucleotide Enhancing Compounds (OECs) can be co-administered. UNC2383 is one such OEC that has been shown to increase the permeability of endosomal membranes, thereby facilitating the release of oligonucleotides into the cytoplasm and nucleus.[7][8] This synergistic approach has been demonstrated to potentiate the effects of PPMOs, leading to enhanced therapeutic outcomes.[9][10]
These application notes provide a comprehensive overview of the co-administration of this compound with PPMOs, including quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from studies evaluating the co-administration of this compound and PPMOs.
Table 1: In Vitro Efficacy of this compound with PPMOs
| Cell Line | PPMO Target & Concentration | This compound Concentration | Outcome Measure | Result | Reference |
| HeLa Luc 705 | SSO623 (100 nM) | 0 - 10 µM | Luciferase Induction (RLU) | Dose-dependent increase in luciferase activity with this compound. | [7] |
| HeLa EGFP654 | PPMO654 (0.5 µM) | 10 µM (this compound) | EGFP Expression | Significant enhancement of EGFP expression with co-administration. | [11] |
| NIH-3T3-MDR | anti-MDR1 ASO | 10 µM | Pgp Expression | Significant decrease in Pgp expression with combined treatment. | [12] |
| Huh7 mCherry-GAL9 | N/A | 1.25 - 10 µM | mCherry-GAL9 Structures (Endosomal Rupture) | Induction of a large number of small mCherry-GAL9 structures. | [12] |
Table 2: In Vivo Efficacy of this compound with PPMOs
| Animal Model | PPMO & Dose | This compound Dose | Tissue | Outcome Measure | Result | Reference |
| EGFP654 Transgenic Mice | PPMO654 (7.5 mg/kg) | 5 mg/kg | Lung | Correctly spliced EGFP mRNA | Enhanced splice-correcting effect, increasing correctly spliced mRNA. | [12] |
| EGFP654 Transgenic Mice | SSO (dose not specified) | 5 mg/kg | Liver, Kidney, Lung, Intestine | Correctly spliced EGFP mRNA & EGFP protein expression | Increased levels of correctly spliced mRNA and enhanced protein expression. | [7][12] |
Table 3: Cytotoxicity of this compound
| Cell Line | This compound Concentration | Assay | Result | Reference |
| HeLa Luc705 | > 10 µM | Alamar Blue | Toxicity evident at concentrations above 10 µM. | [7] |
| NIH-3T3-MDR | > 10 µM | Alamar Blue | Toxicity evident at concentrations above 10 µM. | [7] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of PPMO Efficacy Enhancement by this compound
This protocol is designed to assess the ability of this compound to enhance the splice-switching activity of a PPMO in a reporter cell line.
Materials:
-
HeLa cells stably expressing a reporter gene with a splicing defect (e.g., HeLa EGFP654).
-
Peptide-Morpholino Oligonucleotide (PPMO) targeting the aberrant splice site.
-
This compound (or other OECs like UNC7938).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
96-well plates.
-
Fluorescence plate reader or flow cytometer for EGFP quantification.
-
Cell viability assay reagent (e.g., Alamar Blue).
Procedure:
-
Cell Seeding: Seed HeLa EGFP654 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight at 37°C and 5% CO₂.
-
PPMO and this compound Preparation: Prepare stock solutions of the PPMO and this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in complete cell culture medium to the desired final concentrations.
-
Treatment:
-
Sequential Administration:
-
Aspirate the old medium from the cells and add fresh medium containing the desired concentration of PPMO. Incubate for a predetermined time (e.g., 16 hours).
-
Rinse the cells with PBS.
-
Add fresh medium containing the desired concentration of this compound and incubate for a shorter duration (e.g., 2 hours).[7]
-
-
Co-administration:
-
Aspirate the old medium and add fresh medium containing both the PPMO and this compound at their final desired concentrations. Incubate for a specified period (e.g., 4-6 hours).[11]
-
-
-
Incubation and Analysis:
-
After the treatment period, rinse the cells twice with PBS.
-
Add fresh complete medium and incubate for an additional period to allow for reporter gene expression (e.g., 4-20 hours).
-
Quantify EGFP expression using a fluorescence plate reader or flow cytometer.
-
-
Cytotoxicity Assessment: In parallel wells, assess cell viability using a standard assay like Alamar Blue to ensure the observed effects are not due to toxicity.[7]
-
Controls: Include wells with untreated cells, cells treated with PPMO alone, cells treated with this compound alone, and cells treated with a mismatch (MM) control PPMO with and without this compound.
Protocol 2: In Vivo Evaluation of PPMO and this compound Co-administration
This protocol outlines a general procedure for assessing the in vivo efficacy of co-administering a PPMO and this compound in a transgenic mouse model.
Materials:
-
Transgenic mouse model with a reporter gene containing a splicing defect (e.g., EGFP654 transgenic mice).
-
PPMO targeting the aberrant splice site, formulated for in vivo use.
-
This compound formulated for in vivo administration.
-
Sterile saline or other appropriate vehicle for injections.
-
Equipment for intravenous or intraperitoneal injections.
-
Tissue homogenization and RNA extraction kits.
-
Reagents and equipment for RT-qPCR analysis.
Procedure:
-
Animal Acclimation: Acclimate the transgenic mice to the facility for at least one week before the experiment.
-
Dosing Preparation: Prepare the PPMO and this compound solutions in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).
-
Administration:
-
Tissue Collection: At a predetermined time point post-administration (e.g., 24-72 hours), humanely euthanize the mice and collect the target tissues (e.g., lung, liver, kidney, intestine).[7][12]
-
RNA Extraction and Analysis:
-
Homogenize the collected tissues and extract total RNA using a suitable kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of correctly spliced reporter gene mRNA. Use primers that specifically amplify the corrected transcript.
-
Normalize the expression levels to a housekeeping gene.
-
-
Protein Analysis (Optional): Homogenize a portion of the tissue for protein extraction and analyze the expression of the reporter protein (e.g., EGFP) by Western blotting or immunohistochemistry.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity. Blood samples can be collected for clinical chemistry analysis to assess liver and kidney function.[11]
-
Controls: Include a control group of mice receiving only the vehicle, a group receiving only the PPMO, and a group receiving only this compound.
Mandatory Visualizations
Caption: Mechanism of this compound-enhanced PPMO delivery.
Caption: In vitro experimental workflow for evaluating PPMO and this compound.
Caption: Logical relationship of the combined therapeutic strategy.
References
- 1. Peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO) restores carbapenem susceptibility to NDM-1-positive pathogens in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-PMO Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. biosynth.com [biosynth.com]
- 4. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC2383-Enhanced Delivery of Fluorescently-Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing UNC2383, a small molecule enhancer of oligonucleotide delivery. This compound facilitates the intracellular delivery of fluorescently-labeled oligonucleotides, such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), by promoting their escape from endosomal entrapment.[1][2]
Introduction
Oligonucleotide-based therapeutics hold immense promise but are often limited by inefficient delivery to their cytosolic and nuclear targets.[2][3] A significant barrier is the entrapment of oligonucleotides within endomembrane compartments following endocytosis.[2][3] this compound is a novel oligonucleotide enhancing compound (OEC) that addresses this challenge by increasing the permeability of endosomes, thereby allowing oligonucleotides to access their intracellular sites of action.[1][2] This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy, and details experimental protocols for its application.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by promoting their release from endomembrane compartments.[1] Following cellular uptake via endocytosis, oligonucleotides are typically sequestered in vesicles such as endosomes and lysosomes, rendering them inactive.[3][4] this compound acts on these endomembranes, increasing their permeability and facilitating the escape of oligonucleotides into the cytoplasm and nucleus where they can engage with their targets.[1] Studies have shown that this compound treatment leads to a significant re-localization of fluorescently-labeled oligonucleotides from vesicular compartments to the nucleus.[1] Its mechanism is distinct from that of lysosomotropic agents like chloroquine, with evidence suggesting a primary effect on endosomes at lower concentrations.[1]
Caption: Mechanism of this compound-enhanced oligonucleotide delivery.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Oligonucleotide Type | Concentration of this compound (µM) | Outcome | Reference |
| HeLa Luc 705 | Splice-Switching Oligonucleotide (SSO) | Up to 10 | Progressive increase in luciferase induction | [1][5] |
| NIH-3T3-MDR | Antisense Oligonucleotide (ASO) | 10 | Substantial reduction in P-glycoprotein expression | [1][5] |
| Huh7 mCherry-GAL9 | Not specified | 1.25 - 10 | Induction of mCherry-GAL9 structures (indicative of endosomal damage) | [5] |
In Vivo Efficacy of this compound
| Animal Model | Oligonucleotide Type | Dose of this compound (mg/kg) | Outcome | Reference |
| EGFP654 Transgenic Mice | Splice-Switching Oligonucleotide (SSO) | 5 | Increased correctly spliced EGFP mRNA in various tissues | [5] |
| EGFP654 Transgenic Mice | Peptide-Morpholino Oligonucleotide (PPMO) | 5 | Enhanced splice-correcting effect of PPMO in the lung | [5] |
Experimental Protocols
Protocol 1: In Vitro Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
This protocol is adapted from studies using HeLa Luc 705 cells, which contain a luciferase reporter gene that is activated upon correction of an aberrant splice site by an SSO.[1]
Materials:
-
HeLa Luc 705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-Switching Oligonucleotide (SSO) targeting the luciferase pre-mRNA
-
Mismatched control oligonucleotide
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
Protein quantification assay kit
Procedure:
-
Seed HeLa Luc 705 cells in a 24-well plate and grow to the desired confluency.
-
Incubate the cells with 100 nM SSO or mismatched control oligonucleotide in DMEM + 10% FBS for 16 hours.
-
Rinse the cells with PBS.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) in fresh media for 2 hours.
-
Remove the this compound-containing media and rinse the cells.
-
Add fresh DMEM + 10% FBS and incubate for an additional 4 hours.
-
Rinse the cells twice with PBS.
-
Lyse the cells and measure luciferase activity and total protein concentration according to the manufacturer's instructions.
-
Normalize luciferase activity to the total protein concentration.
Caption: Workflow for in vitro SSO activity enhancement.
Protocol 2: In Vitro Enhancement of Antisense Oligonucleotide (ASO) Activity
This protocol is based on experiments in NIH-3T3-MDR cells to assess the knockdown of P-glycoprotein (Pgp) expression using an anti-MDR1 ASO.[1]
Materials:
-
NIH-3T3-MDR cells
-
DMEM with 1% FBS
-
Anti-MDR1 ASO
-
Mismatched control oligonucleotide
-
This compound
-
Alexa 488 labeled anti-Pgp monoclonal antibody
-
Flow cytometer
Procedure:
-
Seed NIH-3T3-MDR cells and grow to the desired confluency.
-
Incubate the cells with 100 nM anti-MDR1 ASO or a mismatched control for 16 hours in DMEM + 1% FBS.
-
Rinse the cells.
-
Treat the cells with 10 µM this compound for 2 hours.
-
Remove the this compound-containing media and incubate the cells for an additional 48 hours.
-
Harvest the cells and stain with Alexa 488 labeled anti-Pgp monoclonal antibody.
-
Analyze Pgp expression levels by flow cytometry.
Caption: Workflow for in vitro ASO activity enhancement.
Protocol 3: Visualization of Intracellular Oligonucleotide Distribution
This protocol describes the use of fluorescently-labeled oligonucleotides to visualize their subcellular localization following this compound treatment.[1]
Materials:
-
Cells of interest (e.g., HeLa)
-
TAMRA-labeled SSO
-
Hoechst dye (for nuclear staining)
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells on a suitable imaging dish or slide.
-
Incubate the cells with TAMRA-labeled SSO.
-
Treat the cells with this compound.
-
Stain the nuclei with Hoechst dye.
-
Image the cells using a confocal microscope to observe the localization of the TAMRA-labeled SSO in relation to the nucleus.
-
Quantify the nuclear fluorescence of the TAMRA-SSO to assess the extent of nuclear re-localization.[1]
Conclusion
This compound is a valuable tool for researchers working with therapeutic oligonucleotides. By enhancing the endosomal escape of these molecules, this compound can significantly increase their efficacy both in vitro and in vivo. The protocols provided here offer a starting point for incorporating this compound into experimental workflows to improve the delivery and functional outcomes of fluorescently-labeled and unlabeled oligonucleotides.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: UNC2383 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of UNC2383 in various cell lines. This compound is a small molecule known to enhance the intracellular delivery of oligonucleotides by increasing the permeability of endomembranes, facilitating the escape of therapeutic molecules from endosomes into the cytoplasm and nucleus.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of this compound?
A1: this compound generally exhibits low toxicity at concentrations of 10µM or less. However, cytotoxicity becomes more apparent at higher concentrations.[1] The therapeutic window for its oligonucleotide delivery enhancement effect should be carefully determined for each cell line, balancing efficacy with potential toxicity.
Q2: Which cytotoxicity assays are recommended for this compound?
A2: The Alamar Blue (resazurin) and MTT assays are commonly used and well-documented methods for assessing the cytotoxicity of this compound. These colorimetric assays measure metabolic activity as an indicator of cell viability.
Q3: How does the endosomolytic mechanism of this compound potentially interfere with cytotoxicity assays?
A3: As an endosomolytic agent, this compound disrupts endosomal and lysosomal membranes. At high concentrations, this activity can extend to the plasma membrane, leading to direct cell lysis that might be captured by assays measuring membrane integrity (e.g., LDH release assay). It is crucial to correlate results from metabolic assays with direct measures of cell death or membrane integrity to get a complete picture of the cytotoxic mechanism.
Q4: Can this compound's chemical properties interfere with assay readouts?
A4: While not extensively reported for this compound, compounds can sometimes interfere with the chemical reactions of cytotoxicity assays. For example, a compound could directly reduce the assay reagent (like MTT or resazurin) or interfere with the absorbance or fluorescence reading. It is always advisable to include a "compound-only" control (wells with the compound in media but without cells) to check for any direct interference with the assay components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during compound or reagent addition.- "Edge effect" in 96-well plates where outer wells evaporate more quickly. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Low signal or no dose-response | - Insufficient incubation time with the compound or the assay reagent.- Cell density is too low.- The compound has precipitated out of solution. | - Optimize incubation times for both the compound treatment and the assay reagent for your specific cell line.- Determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the assay.- Check the solubility of this compound in your culture medium and consider using a lower concentration of solvent (e.g., DMSO). |
| High background signal in control wells | - Microbial contamination of cell cultures or reagents.- The compound directly reduces the assay reagent. | - Regularly test for mycoplasma and ensure aseptic technique.- Run a "compound-only" control to assess for direct reagent reduction. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity).- The compound's mechanism of action may preferentially affect one pathway over another. | - Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive understanding of the cytotoxic profile.- For endosomolytic agents, consider complementing a metabolic assay with an assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay. |
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported 50% toxic concentration (TC50) values for this compound in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the cytotoxicity assay used.
| Cell Line | Assay | TC50 (µM) | Reference |
| HeLa Luc705 | Alamar Blue | ~20-30 | [1] |
| NIH-3T3-MDR | Alamar Blue | ~20-30 | [1] |
Note: The TC50 values are estimated from graphical data presented in the cited literature. Researchers should perform their own dose-response experiments to determine the precise cytotoxicity in their specific cell line and experimental setup.
Experimental Protocols
Alamar Blue (Resazurin) Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alamar Blue reagent
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24-72 hours).
-
-
Alamar Blue Addition and Incubation:
-
Add Alamar Blue reagent to each well, typically 10% of the total volume (10 µL for a 100 µL well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Data Acquisition:
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from a "media-only" control.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the TC50 value using a non-linear regression analysis.
-
MTT Cytotoxicity Assay
This protocol outlines the steps for the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the Alamar Blue protocol.
-
-
MTT Addition and Incubation:
-
After the compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 as described in the Alamar Blue protocol to determine the TC50 value.
-
Visualizations
This compound Mechanism of Action: Endosomal Escape
Caption: this compound facilitates the escape of oligonucleotides from endosomes.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound cytotoxicity.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting high variability in cytotoxicity assays.
References
Technical Support Center: Optimizing UNC2383 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of UNC2383 to enhance oligonucleotide delivery while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule oligonucleotide enhancing compound (OEC). Its primary function is to increase the intracellular delivery and pharmacological effectiveness of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1][2] It achieves this by enhancing their escape from endosomal compartments, allowing them to reach their targets in the cytosol and nucleus.[1]
Q2: What is the general mechanism of action of this compound?
A2: this compound increases the permeability of endomembranes.[1] Following endocytosis, oligonucleotides are often trapped in vesicles like endosomes and lysosomes. This compound appears to destabilize the membranes of these compartments, facilitating the release of the oligonucleotides into the cytoplasm and nucleus where they can exert their biological effect.[1]
Q3: What is the recommended concentration range for this compound?
A3: Based on available studies, this compound shows little to no toxicity at concentrations of 10µM or less.[1] However, toxicity becomes evident at higher concentrations. The optimal concentration will depend on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.
Q4: How quickly does this compound take effect?
A4: The onset of action for this compound is quite rapid, with effects on oligonucleotide delivery observed within 30 minutes and reaching a plateau by approximately 120 minutes in cell culture experiments.[1]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed After this compound Treatment
-
Potential Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., Alamar Blue or LDH assay) to determine the TC50 (50% toxic concentration) in your specific cell line. Start with a concentration range from 1 µM to 50 µM. It is recommended to use concentrations at or below 10 µM as a starting point.[1]
-
-
Potential Cause 2: Prolonged exposure to this compound.
-
Solution: Reduce the incubation time with this compound. A 2-hour incubation period has been shown to be effective for enhancing oligonucleotide delivery.[2]
-
-
Potential Cause 3: Cell line is particularly sensitive to this compound.
-
Solution: If toxicity is still observed at low concentrations, consider using a different oligonucleotide delivery enhancing compound or optimizing other parameters of your delivery protocol.
-
Issue 2: No or Low Enhancement of Oligonucleotide Activity
-
Potential Cause 1: Concentration of this compound is too low.
-
Solution: Perform a dose-response experiment to determine the EC50 (50% effective concentration) for your specific oligonucleotide and cell line. Titrate this compound concentrations, for example, from 1 µM to 20 µM, while keeping the oligonucleotide concentration constant.
-
-
Potential Cause 2: Suboptimal experimental timing.
-
Solution: Ensure that this compound is added after the cells have been pre-incubated with the oligonucleotide. A typical protocol involves pre-loading cells with the oligonucleotide for several hours (e.g., 16 hours) before a brief treatment with this compound (e.g., 2 hours).[1]
-
-
Potential Cause 3: Issues with the oligonucleotide itself.
-
Solution: Verify the integrity and purity of your oligonucleotide. Degradation or impurities can affect its activity.
-
Data Presentation
Table 1: Summary of this compound and Analog Activities
| Compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | 4.7 | 40.3 | 8.6 |
| Analog 1 | 6.2 | 58.7 | 9.5 |
| Analog 2 | 3.9 | 25.1 | 6.4 |
| Analog 3 | 10.1 | >100 | >9.9 |
EC50 (50% effective concentration) for enhancing SSO activity and TC50 (50% toxic concentration) were determined in HeLa Luc705 cells. Data extracted from Wang et al., ACS Chem Biol. 2017.
Experimental Protocols
1. Alamar Blue Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Alamar Blue reagent
-
Plate reader (fluorometric or spectrophotometric)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
Add Alamar Blue reagent to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).
-
Calculate the percentage of viable cells compared to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Plate reader (absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and include appropriate controls (untreated cells, maximum LDH release control treated with lysis buffer).
-
Incubate for the desired time.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction solution to each well and incubate for the time specified in the kit instructions (usually around 30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
Caption: this compound enhances oligonucleotide delivery by promoting endosomal escape.
Caption: Workflow for optimizing this compound concentration.
References
UNC2383 off-target effects and how to assess them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and assessing the effects of UNC2383, an oligonucleotide-enhancing compound. Due to its mechanism of action, traditional "off-target" assessment is less about unintended protein binding and more about characterizing its desired endosomolytic activity and associated cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oligonucleotide enhancing compound (OEC) that increases the intracellular delivery and pharmacological efficacy of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1][2][3] Its primary action is to increase the permeability of endomembrane compartments, such as late endosomes and lysosomes.[4][5] This allows oligonucleotides, which are often trapped in these vesicles after uptake, to escape into the cytosol and nucleus where they can engage their targets.[4][6]
Q2: Is this compound a typical kinase inhibitor or small molecule drug with a single protein target?
A2: No, this compound is not known to act like a traditional kinase inhibitor or a drug with a specific, high-affinity protein target. Its activity is directed towards cellular membranes, specifically those of the endocytic pathway.[4][6] The precise molecular target on the endomembrane has not been identified, partly because the compound's affinity is likely too low for conventional proteomic identification techniques.[4]
Q3: What are the primary concerns when using this compound, if not traditional off-target binding?
A3: The main concerns are cytotoxicity and the specificity of its membrane-disrupting effects.[4] While it is intended to permeabilize endosomes and lysosomes, excessive membrane disruption can lead to cell death. There is a relatively narrow window between the effective concentration for oligonucleotide delivery and the concentration that causes significant toxicity.[7] Therefore, careful dose-response experiments are critical.
Q4: How does this compound differ from other endosome-disrupting agents like chloroquine (B1663885)?
A4: Although both can affect lysosomes, their mechanisms are distinct. Chloroquine is a classic lysosomotropic agent that accumulates in lysosomes due to its basic pKa, leading to osmotic swelling and a subsequent increase in pH. In contrast, this compound's action is not primarily driven by this mechanism. Studies have shown that this compound is highly effective at enhancing oligonucleotide activity at non-toxic concentrations where chloroquine shows little to no effect.[4]
Troubleshooting Guides
Issue 1: High cytotoxicity observed after this compound treatment.
-
Possible Cause: The concentration of this compound used is too high for the specific cell line being tested. Cytotoxicity can vary between cell types.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Before assessing oligonucleotide delivery, establish a toxicity profile for your specific cell line. Use an assay like Alamar Blue or MTT to determine the TC50 (50% toxic concentration).
-
Optimize Concentration: Based on the toxicity data, select a range of non-toxic concentrations for your oligonucleotide delivery experiments. Efficacy is often observed at concentrations of 10 µM or less.[4]
-
Reduce Incubation Time: The effects of this compound can be rapid, with activity seen within 30 minutes and plateauing by 120 minutes.[4] Reducing the exposure time may decrease toxicity while retaining sufficient oligonucleotide release.
-
Issue 2: No significant enhancement of oligonucleotide activity is observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with this compound, keeping the oligonucleotide concentration constant, to find the optimal effective concentration (EC50).
-
-
Possible Cause 2: Insufficient oligonucleotide uptake into the cells prior to this compound treatment.
-
Troubleshooting Step: Ensure cells are pre-incubated with the oligonucleotide for a sufficient period (e.g., 16 hours) to allow for endocytic uptake before adding this compound.[4]
-
-
Possible Cause 3: The specific type of oligonucleotide or cell line is not responsive.
-
Troubleshooting Step: Confirm that your oligonucleotide can be delivered effectively by a positive control method, such as lipofection, to ensure the assay system is working.[4]
-
Quantitative Data Summary
The following table summarizes the effective and toxic concentrations of this compound and its analogs from a key study. This data is crucial for designing experiments.
| Compound | EC50 for SSO Enhancement (µM) | TC50 in HeLa Luc 705 Cells (µM) | Therapeutic Index (TC50/EC50) |
| This compound | 2.5 | 15 | 6.0 |
| Analog 1 | 1.8 | 12 | 6.7 |
| Analog 2 | 3.0 | 20 | 6.7 |
| Analog 3 | 4.5 | >30 | >6.7 |
| Analog 4 | 1.5 | 8 | 5.3 |
| Analog 5 | 0.8 | 5 | 6.3 |
Table adapted from data presented in Wang et al., ACS Chem Biol. 2017. Note: EC50 and TC50 values are approximate and can vary between cell lines and experimental conditions.
Experimental Protocols & Assessment Workflows
A primary goal when working with this compound is to verify its intended biological effect (endosomal escape) and monitor for unintended consequences (cytotoxicity).
Diagram: this compound Mechanism of Action
Caption: this compound facilitates the escape of oligonucleotides from late endosomes/lysosomes.
Diagram: Experimental Workflow for Assessment
Caption: Workflow for evaluating this compound efficacy and cytotoxicity.
Protocol 1: Lysosomal Integrity Assessment using LysoTracker
This protocol assesses the extent to which this compound perturbs lysosomal membranes.
-
Cell Seeding: Plate cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate controls) for 60 minutes in standard culture medium.
-
LysoTracker Staining: Add LysoTracker Red probe (e.g., at 200 nM final concentration) to the media and incubate for an additional 15 minutes.
-
Cell Lysis:
-
Thoroughly rinse the cells with PBS.
-
Lyse the cells in a buffer containing 0.2% Triton X-100.
-
Briefly centrifuge the lysate to pellet debris.
-
-
Fluorescence Measurement: Transfer 100 µL of the supernatant to a black 96-well plate and measure fluorescence using a microplate reader. A decrease in fluorescence indicates a loss of lysosomal integrity.
Protocol 2: Visualizing Endosomal Escape using Confocal Microscopy
This protocol provides direct evidence of this compound's intended mechanism.
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
-
Loading Fluorescent Cargo:
-
Pre-incubate cells overnight with a fluorescently labeled cargo that is taken up by endocytosis, such as Alexa 488-labeled dextran (B179266) or a TAMRA-labeled oligonucleotide.
-
-
Treatment:
-
Rinse the cells thoroughly to remove extracellular cargo.
-
Add fresh media containing the desired concentration of this compound.
-
Include a vehicle-only control group.
-
-
Live-Cell Imaging:
-
Image the live cells using a confocal microscope at various time points after adding this compound.
-
Optionally, use a nuclear stain like Hoechst 33342 to delineate the nucleus.
-
-
Analysis: In control cells, fluorescence should be confined to distinct puncta (vesicles). In this compound-treated cells, look for a redistribution of the fluorescence from puncta to a more diffuse pattern throughout the cytosol, indicating endosomal escape.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Endosomolytic compound | Probechem Biochemicals [probechem.com]
- 4. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Therapeutic Window of UNC2383 and its Analogs
Welcome to the technical support center for UNC2383 and its analogs. This resource is designed for researchers, scientists, and drug development professionals working to enhance the intracellular delivery of oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in improving the therapeutic window of these oligonucleotide-enhancing compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and its analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in luciferase reporter assay results | - Inconsistent cell seeding density- Pipetting errors with this compound/analogs or oligonucleotides- Variation in incubation times- Cell health issues | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and pre-dilute stock solutions of compounds to minimize errors with small volumes.- Strictly adhere to the incubation times specified in the protocol.- Monitor cell morphology and viability; ensure cells are healthy and in the logarithmic growth phase. |
| High cytotoxicity observed at effective concentrations | - The therapeutic window of the specific analog is narrow.- Compound instability leading to toxic byproducts.- Incorrect assessment of cell viability. | - Synthesize or obtain analogs with modifications aimed at reducing toxicity.[1]- Store stock solutions of this compound and its analogs at -80°C for long-term storage and -20°C for short-term storage to ensure stability.[2]- Use a reliable cytotoxicity assay like Alamar Blue and ensure appropriate controls are included.[1] |
| No significant enhancement of oligonucleotide activity | - Inactive analog.- Suboptimal concentration of the compound or oligonucleotide.- Incorrect experimental workflow. | - Confirm the activity of the batch with a positive control (e.g., this compound).- Perform a dose-response experiment for both the analog and the oligonucleotide to find the optimal concentrations.- Ensure the cells are pre-incubated with the oligonucleotide before adding the enhancing compound, as per the recommended protocol.[1] |
| Difficulty dissolving this compound or analogs | - Compound has low aqueous solubility. | - Prepare stock solutions in DMSO.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Inconsistent results in in vivo studies | - Poor bioavailability of the compound.- Rapid metabolism or clearance.- Incorrect dosing or administration route. | - Evaluate different formulation strategies to improve solubility and stability in vivo.- Conduct pharmacokinetic studies to understand the compound's profile.- Optimize the dosing regimen and administration route based on preliminary in vivo efficacy and toxicity studies.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oligonucleotide enhancing compound that increases the intracellular delivery and pharmacological effectiveness of antisense (ASOs) and splice-switching oligonucleotides (SSOs).[1][2] It is believed to act by increasing the permeability of endosomal membranes, which allows a greater proportion of oligonucleotides to escape from these compartments and reach their targets in the cytosol and nucleus.[1]
Q2: How does this compound differ from other endosomal escape agents like chloroquine?
A2: While both can affect endosomes, their mechanisms are different. Chloroquine is a lysosomotropic agent that increases the pH of acidic vesicles like lysosomes, leading to their swelling and rupture. This compound, at effective concentrations, enhances oligonucleotide escape without significantly altering lysosomal pH, suggesting a more specific effect on endosome permeability.[1]
Q3: Can this compound be used to enhance the delivery of other types of nucleic acids, like siRNA?
A3: Yes, it is anticipated that this compound and its related analogs can also enhance the activity of siRNAs and other oligonucleotide conjugates, as these molecules are also subject to entrapment within endosomal compartments.[1]
Q4: What is the therapeutic window and how can it be improved for this compound?
A4: The therapeutic window is the ratio of the toxic concentration to the effective concentration of a compound (e.g., TC50/EC50). A larger therapeutic window indicates a safer compound. For this compound, this window is relatively narrow.[1] Improving the therapeutic window involves synthesizing and screening analogs with chemical modifications that either increase efficacy (lower the EC50) or decrease toxicity (raise the TC50), thereby increasing the overall ratio.[1]
Q5: What are some key considerations for designing experiments with this compound and its analogs?
A5: It is crucial to include proper controls, such as cells treated with the oligonucleotide alone, the compound alone, and a mismatched or scrambled control oligonucleotide in combination with the compound.[1] Performing dose-response curves for both efficacy and toxicity is essential to determine the EC50, TC50, and the therapeutic window.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy and toxicity data for this compound and some of its analogs, allowing for a direct comparison of their therapeutic windows.
| Compound | EC50 (µM) | TC50 (µM) | Therapeutic Window (TC50/EC50) |
| This compound | 2 | 15 | 7.5 |
| UNC4425 | 6 | 12.5 | 2.1 |
| UNC4426 | 3.5 | 13 | 3.7 |
| UNC4428 | 10 | 50 | 5 |
| UNC4251 | 2 | 7 | 3.5 |
Data sourced from Wang et al., 2017.[1]
Experimental Protocols
In Vitro Efficacy Assessment: Splice-Switching Luciferase Reporter Assay
This protocol is designed to measure the ability of this compound or its analogs to enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based reporter assay.
Materials:
-
HeLa Luc 705 cells (or other suitable reporter cell line)
-
DMEM with 10% FBS
-
SSO623 (or other relevant SSO) and a mismatched control oligonucleotide
-
This compound or analog stock solution (in DMSO)
-
24-well cell culture plates
-
PBS
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HeLa Luc 705 cells in 24-well plates at a density that will result in 60-80% confluency at the time of the assay.
-
The following day, incubate the cells with 100 nM SSO623 or a mismatched control oligonucleotide in DMEM + 10% FBS for 16 hours.
-
Carefully wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or its analogs in fresh media for 2 hours.
-
Wash the cells again and continue the incubation for an additional 4 hours in fresh DMEM + 10% FBS.
-
Wash the cells twice with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Determine the EC50 value by plotting the luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Toxicity Assessment: Alamar Blue Assay
This protocol measures the cytotoxicity of this compound or its analogs.
Materials:
-
HeLa Luc 705 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound or analog stock solution (in DMSO)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound or analogs as in the efficacy assay for 2 hours.
-
Wash the cells and incubate for 24 hours in fresh DMEM + 10% FBS.
-
Add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability relative to untreated control cells and determine the TC50 value.
Visualization of Endosomal Escape: Confocal Microscopy
This protocol allows for the visualization of oligonucleotide release from endosomes into the cytosol and nucleus.
Materials:
-
HeLa Luc 705 cells
-
Glass-bottom dishes
-
TAMRA-labeled SSO 623 (or other fluorescently labeled oligonucleotide)
-
This compound or analog
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cells in glass-bottom dishes.
-
Incubate the cells with TAMRA-labeled SSO (e.g., 2.5 µM) overnight.
-
Wash the cells and treat with the desired concentration of this compound or analog.
-
During the final 15 minutes of treatment, add Hoechst 33342 to stain the nuclei.
-
Wash the cells with PBS.
-
Image the live cells using a confocal microscope, capturing the fluorescence from the labeled oligonucleotide and the nuclear stain.
-
Analyze the images for redistribution of the oligonucleotide fluorescence from punctate vesicular structures to a more diffuse pattern in the cytosol and nucleus.
Visualizations
Caption: Mechanism of this compound-enhanced oligonucleotide delivery.
Caption: Experimental workflow for determining the therapeutic window.
References
Navigating UNC2383-Induced Cell Viability Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage cell viability issues that may arise during experiments with UNC2383. This compound is a valuable research tool known to enhance the intracellular delivery of oligonucleotides by increasing the permeability of endomembrane compartments. However, its efficacy is closely linked with concentration-dependent cytotoxicity, necessitating careful experimental design and execution.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, offering potential causes and solutions in a structured question-and-answer format.
Question 1: I am observing excessive cell death in my experiments, even at concentrations reported to be safe. What could be the cause?
Answer: Several factors can contribute to unexpected cytotoxicity. Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. While HeLa and NIH-3T3 cells show little toxicity at concentrations of 10µM or less, your specific cell line might be more susceptible.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.
-
Compound Concentration and Purity: Ensure the accuracy of your this compound stock solution concentration. We recommend verifying the purity of the compound if it is from a new or unverified source.
-
Treatment Duration: Prolonged exposure to this compound can lead to increased cell death. The compound's effects are rapid, with an onset of action observed within 30 minutes and reaching a plateau by 120 minutes.[1] Consider optimizing the incubation time to the minimum required for your experimental goals.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can sensitize cells to the cytotoxic effects of this compound. Maintain a healthy, actively dividing cell culture.
Question 2: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results often stem from subtle variations in experimental procedures. To enhance reproducibility:
-
Standardize Protocols: Adhere strictly to your established protocols for cell seeding, compound addition, incubation times, and assay procedures.
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration is consistent across all wells, including controls, and is at a non-toxic level (typically ≤0.1%).
-
Thorough Mixing: Ensure that this compound is thoroughly mixed into the culture medium to achieve a uniform concentration in each well.
Question 3: I am unsure which cell viability assay is most appropriate for assessing this compound-induced cytotoxicity. What do you recommend?
Answer: The choice of assay can influence the interpretation of results. Here are two commonly used and appropriate assays:
-
Alamar Blue (Resazurin) Assay: This assay measures the metabolic activity of viable cells and is a good indicator of overall cell health. It is a non-destructive assay, allowing for longitudinal monitoring of cell viability over time.
-
MTT Assay: This colorimetric assay also measures metabolic activity by quantifying the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
Detailed protocols for both assays are provided in the "Experimental Protocols" section of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound enhances oligonucleotide delivery by increasing the permeability of endosomes and lysosomes.[1] At lower, effective concentrations, it primarily affects endosomes. However, at higher concentrations, it can also impact lysosomes, leading to the release of their contents into the cytoplasm, which can trigger cell death pathways.[1] This effect on endomembranes is the primary driver of its cytotoxic effects.[1]
Q2: Does this compound induce apoptosis or necrosis?
A2: The mode of cell death induced by lysosomal membrane permeabilization, the mechanism underlying this compound's action, can be either apoptosis or necrosis. The specific outcome depends on the extent of lysosomal damage and the cellular context. Partial or selective lysosomal damage tends to induce apoptosis, while massive lysosomal rupture often leads to necrosis.
Q3: Is caspase activation involved in this compound-induced cell death?
A3: The involvement of caspases, key mediators of apoptosis, in cell death following lysosomal permeabilization can be context-dependent. The release of lysosomal proteases, such as cathepsins, into the cytosol can initiate a cascade of events that may or may not involve caspase activation. To determine the role of caspases in your specific experimental system, it is recommended to perform a caspase activity assay.
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?
A4: The primary mechanism of this compound-induced cytotoxicity is considered to be its on-target effect on endomembrane permeability.[1] While this compound belongs to the benzimidazole (B57391) class of compounds, which have a broad range of biological activities, specific off-target effects contributing to its cytotoxicity have not been extensively characterized.[1]
Data Presentation
Table 1: Summary of this compound Cytotoxicity
| Cell Line | Assay | Incubation Time | Key Findings |
| HeLa Luc705 | Alamar Blue | 24 hours | Little toxicity at ≤ 10µM; toxicity evident at higher concentrations.[1] |
| NIH-3T3-MDR | Alamar Blue | 24 hours | Similar to HeLa cells, toxicity observed at concentrations above 10µM.[1] |
Experimental Protocols
1. Alamar Blue (Resazurin) Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alamar Blue reagent
-
96-well clear-bottom black plates (for fluorescence reading)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (with vehicle, if applicable) to the respective wells.
-
Incubate for the desired treatment period (e.g., 2 to 24 hours).
-
-
Alamar Blue Incubation:
-
Add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
-
Measurement:
-
Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells).
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
2. MTT Cell Viability Assay
This protocol provides a method for determining cell viability through the measurement of mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Multichannel pipette
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Alamar Blue protocol.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with solubilization solution but no cells).
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
References
UNC2383 Technical Support Center: Serum's Impact on Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of UNC2383 in cell culture, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oligonucleotide enhancing compound (OEC). Its principal function is to increase the permeability of endomembrane compartments, particularly endosomes and lysosomes.[1][2][3] This action facilitates the release of oligonucleotides, such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), from these vesicles into the cytosol and nucleus, where they can engage with their therapeutic targets.[1][4]
Q2: Has this compound been used in cell culture media containing serum?
A2: Yes, published studies have successfully demonstrated the efficacy of this compound in enhancing oligonucleotide activity in cell culture media supplemented with 10% Fetal Bovine Serum (FBS).[1] For example, experiments with HeLa Luc 705 cells were conducted in DMEM with 10% FBS.[1]
Q3: How does serum potentially impact the performance of this compound?
A3: While experiments are often performed in serum-containing media, serum can influence the activity of small molecules like this compound in several ways:
-
Protein Binding: Components of serum, such as albumin, can bind to small molecules.[5][6] This interaction can reduce the bioavailable concentration of this compound, potentially lowering its efficacy at a given dose.
-
Altered Cell Physiology: The presence of growth factors and other components in serum can alter cellular processes, including endocytosis rates, which may indirectly affect the uptake and trafficking of the oligonucleotides that this compound acts upon.[7]
Q4: What is the known therapeutic window for this compound in cell culture?
A4: this compound has a relatively narrow window between its effective and toxic concentrations.[1][4] Efficacy is observed at concentrations up to 10 µM, while cytotoxicity becomes evident at higher concentrations.[1] It is crucial to perform a dose-response curve for both efficacy and toxicity in your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on potential serum-related effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Enhancement of Oligonucleotide Activity | 1. Sub-optimal this compound Concentration: The effective concentration may be reduced due to binding with serum proteins. 2. Incorrect Treatment Timing: The kinetics of this compound are rapid, with effects plateauing by 120 minutes.[1] 3. Cell Line Insensitivity: Different cell lines may have varying rates of endocytosis or endosomal trafficking. | 1. Perform a Dose-Response Experiment: Titrate this compound (e.g., 1 µM - 20 µM) to determine the optimal concentration in your specific cell line and serum percentage. 2. Optimize Treatment Duration: Test different treatment times, starting with the recommended 2-hour incubation.[1] 3. Compare with Serum-Free Media: If your cells can tolerate it, perform a parallel experiment in serum-free or reduced-serum media to assess the impact of serum directly.[8] |
| High Cellular Toxicity Observed | 1. Concentration Too High: this compound has a narrow therapeutic window.[1][4] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[9] 3. Prolonged Exposure: Continuous exposure may lead to increased toxicity. | 1. Determine Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., Alamar Blue) to establish the maximum non-toxic concentration in your system.[1] 2. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%). 3. Adhere to Protocol: Follow the recommended brief treatment protocol (e.g., 2 hours) followed by removal of the compound.[1] |
| Inconsistent Results Between Experiments | 1. Variability in Serum Lots: Different lots of FBS can have varying compositions of proteins and growth factors.[10] 2. Inconsistent Cell Health/Density: Cell confluence and health can affect compound uptake and response. 3. Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. | 1. Standardize Serum: Use a single, tested lot of FBS for a series of related experiments. 2. Standardize Cell Culture: Seed cells at a consistent density and ensure they are in a logarithmic growth phase before starting the experiment. 3. Proper Stock Handling: Aliquot this compound stock solutions and store them at -20°C or -80°C to avoid freeze-thaw cycles.[9] |
Experimental Protocols & Data
Data Summary
The following table summarizes key concentration data for this compound based on published literature. These values should be used as a starting point for optimization in your specific experimental system.
| Parameter | Cell Line | Concentration | Condition | Reference |
| Effective Concentration (EC50) | HeLa Luc 705 | ~5-10 µM | Enhancement of SSO activity | [1] |
| Cytotoxicity (TC50) | HeLa Luc 705 | >10 µM | 24h incubation | [1] |
| Cytotoxicity (TC50) | NIH-3T3-MDR | >10 µM | 24h incubation | [1] |
Detailed Experimental Protocols
1. Protocol: SSO Efficacy Assay in Serum-Containing Media
This protocol is adapted from studies using the HeLa Luc 705 reporter cell line.[1]
-
Cell Seeding: Plate HeLa Luc 705 cells in 24-well plates and grow to the desired confluence in DMEM supplemented with 10% FBS.
-
Oligonucleotide Pre-incubation: Add the splice-switching oligonucleotide (SSO) to the cells at a final concentration of 100 nM. Incubate for 16 hours.
-
This compound Treatment:
-
Prepare dilutions of this compound in DMEM + 10% FBS.
-
Rinse the cells to remove excess SSO.
-
Add the this compound-containing media to the cells for 2 hours.
-
-
Recovery: Rinse the cells and replace the media with fresh DMEM + 10% FBS. Incubate for an additional 4 hours.
-
Analysis: Lyse the cells and measure luciferase activity and total protein concentration. The result is typically expressed as Relative Light Units (RLU) per µg of protein.
2. Protocol: Cytotoxicity Assessment (Alamar Blue Assay)
This protocol is used to determine the toxic concentration range of this compound.[1]
-
Cell Seeding: Plate cells (e.g., HeLa Luc 705 or NIH-3T3-MDR) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat cells with a range of this compound concentrations for the same duration as your efficacy experiment (e.g., 2 hours).
-
Incubation: Remove the compound, add fresh media (DMEM + 10% FBS), and incubate for 24 hours.
-
Assay: Add Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the fluorescence or absorbance using a plate reader to determine cell viability relative to an untreated control.
Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the escape of oligonucleotides from endosomes.
Standard Experimental Workflow
Caption: Standard cell culture workflow for assessing this compound efficacy.
Troubleshooting Logic for Reduced Efficacy
Caption: A logical approach to troubleshooting poor this compound performance.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method [frontiersin.org]
- 6. Cellular delivery and biological activity of antisense oligonucleotides conjugated to a targeted protein carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In-Depth Analysis of the Impact of Different Serum-Free Media on the Production of Clinical Grade Dendritic Cells for Cancer Immunotherapy [frontiersin.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of UNC2383 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of UNC2383 in solution. This compound is a small molecule known to enhance the intracellular delivery of oligonucleotides by promoting their escape from endosomal compartments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the mechanism of action of this compound?
A3: this compound enhances the efficacy of antisense and splice-switching oligonucleotides by increasing the permeability of endomembrane compartments, particularly late endosomes.[2] This allows the entrapped oligonucleotides to be released into the cytosol, where they can reach their therapeutic targets.
Q4: At what concentration is this compound typically used in cell culture experiments?
A4: Effective concentrations of this compound in cell culture experiments, such as with HeLa Luc 705 cells, have been reported to be up to 10 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a dose-response experiment to determine the ideal concentration for your specific assay.
Stability Data
While specific quantitative data on the degradation of this compound over time is not extensively available in published literature, the following table summarizes the recommended storage guidelines to maintain its stability and activity in solution.
| Storage Temperature | Solvent | Duration | Recommendations |
| -80°C | DMSO | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | DMSO | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No enhancement of oligonucleotide delivery | Degraded this compound solution: The this compound solution may have been stored improperly or for too long. | Prepare a fresh stock solution of this compound from a new powder stock. Ensure proper storage conditions (-80°C for long-term) and avoid multiple freeze-thaw cycles by preparing aliquots. |
| Suboptimal this compound concentration: The concentration of this compound used may be too low to be effective in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental setup. | |
| Incorrect timing of this compound treatment: The timing of this compound addition relative to oligonucleotide treatment is critical for its effect. | Optimize the incubation time of this compound. Studies have shown that a 2-hour treatment with this compound after oligonucleotide pre-treatment can be effective.[1][2] | |
| High cellular toxicity observed | This compound concentration is too high: While effective at enhancing oligonucleotide delivery, high concentrations of this compound can be cytotoxic. | Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use a concentration that is effective for delivery enhancement but exhibits minimal toxicity. |
| Prolonged incubation time: Extended exposure to this compound can lead to increased cytotoxicity. | Reduce the incubation time with this compound. A 2-hour treatment is often sufficient to observe an effect.[1][2] | |
| Inconsistent or variable results | Precipitation of this compound in media: this compound, being dissolved in DMSO, may precipitate when added to aqueous cell culture media, especially at higher concentrations. | Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain the solubility of this compound. Prepare intermediate dilutions in a serum-free medium before adding to the cells. |
| Variability in cell health and density: Differences in cell confluency and overall health can affect their response to both the oligonucleotide and this compound. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in DMSO under different storage conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into multiple sterile, amber microcentrifuge tubes.
-
Store the aliquots at the desired temperatures for stability testing (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points for Analysis:
-
Establish several time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).
-
Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation.
-
-
Functional Assay:
-
In parallel with the analytical assessment, perform a functional assay to test the activity of the stored this compound.
-
Use a well-characterized oligonucleotide delivery assay (e.g., a splice-switching oligonucleotide reporter assay in HeLa Luc 705 cells).
-
Treat the cells with a standard concentration of the oligonucleotide and the stored this compound from each condition and time point.
-
Measure the enhancement of oligonucleotide activity (e.g., luciferase expression) and compare it to the activity observed with a freshly prepared this compound solution.
-
Visualizations
Caption: this compound facilitates the escape of oligonucleotides from late endosomes.
References
mitigating UNC2383 toxicity while maintaining efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2383. Our goal is to help you mitigate the toxicity of this compound while maintaining its efficacy in enhancing oligonucleotide delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that enhances the intracellular delivery and pharmacological effectiveness of antisense and splice-switching oligonucleotides (ASOs and SSOs).[1][2] It acts by increasing the permeability of endosomal membranes, which allows the oligonucleotides to escape from endosomes where they are often trapped and non-functional, and to access their targets in the cytosol and nucleus.[1][3] This process is distinct from the action of lysosomotropic agents like chloroquine.[1]
Q2: What is the primary toxicity concern associated with this compound?
A2: The main challenge with this compound is its narrow therapeutic window.[1][3][4][5] This means that the concentrations at which it effectively enhances oligonucleotide delivery are close to the concentrations that cause cellular toxicity.[1] Therefore, careful dose-response studies are crucial to identify an optimal concentration that maximizes efficacy while minimizing toxicity.
Q3: Are there any less toxic alternatives to this compound?
A3: Yes, analogs of this compound have been developed with the aim of improving the therapeutic window. For instance, UNC4267, an analog of this compound, has been shown to be substantially less toxic while retaining some potency in enhancing oligonucleotide effects.[1] Researchers may consider exploring such analogs if toxicity with this compound is a persistent issue.
Q4: How quickly does this compound take effect?
A4: The onset of action for this compound is quite rapid. In cell culture experiments, its effects on enhancing oligonucleotide activity can be observed within 30 minutes of application, reaching a plateau by approximately 120 minutes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed after this compound treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a low concentration (e.g., 1 µM) and titrate up.[1] |
| Prolonged exposure to this compound. | Reduce the incubation time with this compound. A 2-hour incubation is often sufficient to see an effect.[1][6] | |
| Inconsistent or no enhancement of oligonucleotide activity. | Suboptimal this compound concentration. | Titrate the concentration of this compound to find the effective dose for your system. The effective concentration can vary between cell types. |
| Inefficient oligonucleotide pre-loading. | Ensure that the cells are adequately pre-loaded with the oligonucleotide before adding this compound. A typical pre-loading time is 16 hours.[1] | |
| Issues with the oligonucleotide itself. | Verify the integrity and activity of your SSO or ASO using appropriate controls. | |
| Difficulty reproducing in vivo results seen in cell culture. | Differences in pharmacokinetics and biodistribution. | The in vivo efficacy of this compound may be lower than what is observed in vitro.[1] It may be necessary to optimize the dosage and administration route for in vivo studies. |
| In vivo toxicity. | Monitor for signs of toxicity in animal models, such as elevated liver enzymes (e.g., ALT).[1] Consider using less toxic analogs if available. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound and Analogs
| Compound | EC50 for SSO Enhancement (µM) | TC50 (µM) in HeLa cells | Therapeutic Index (TC50/EC50) |
| This compound | ~2.5 | ~15 | ~6 |
| UNC4267 | ~5.0 | >30 | >6 |
Data are representative and may vary depending on the cell line and experimental conditions.[1]
Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Mediated SSO Enhancement
This protocol is adapted from studies evaluating the efficacy of this compound in enhancing splice-switching oligonucleotide (SSO) activity in HeLa Luc 705 cells.[1]
-
Cell Seeding: Plate HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Pre-loading: The following day, incubate the cells with 100 nM of the desired SSO (or a mismatch control) in DMEM with 10% FBS for 16 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., a range from 1 µM to 20 µM).
-
After the 16-hour SSO incubation, wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the cells and incubate for 2 hours.
-
-
Post-incubation:
-
Remove the this compound-containing medium and wash the cells twice with PBS.
-
Add fresh DMEM with 10% FBS and incubate for an additional 4 hours to allow for luciferase protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a standard luciferase assay system.
-
Measure total protein concentration in the cell lysates to normalize the luciferase activity.
-
-
Toxicity Assessment (Parallel Plate):
-
In a separate plate, treat cells with the same concentrations of this compound for 2 hours.
-
Assess cell viability using a standard method such as the MTT or LDH assay.
-
Protocol 2: In Vivo Evaluation of this compound in a Transgenic Mouse Model
This protocol is a general guideline based on in vivo studies with this compound in EGFP654 transgenic mice.[1]
-
Animal Model: Utilize EGFP654 transgenic mice, which carry a reporter gene that requires SSO-mediated splice correction to express EGFP.
-
Oligonucleotide Administration: Administer the SSO (e.g., 35 mg/kg) via intraperitoneal (i.p.) injection on two consecutive days.
-
This compound Administration: On the third day, administer this compound (e.g., 5 mg/kg) via i.p. injection.
-
Tissue Collection and Analysis:
-
After a set period (e.g., 24-48 hours) following this compound administration, euthanize the mice and collect relevant tissues (e.g., liver, kidney, lung, intestine).
-
Analyze the tissues for splice correction using RT-PCR to measure the levels of correctly spliced EGFP mRNA.
-
Analyze EGFP protein expression using methods like fluorescence microscopy or Western blotting.
-
-
Toxicity Monitoring:
-
Collect blood samples to analyze for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) toxicity.
-
Perform histopathological analysis of major organs to assess for any tissue damage.
-
Visualizations
Caption: Mechanism of this compound-enhanced oligonucleotide delivery.
Caption: Standard experimental workflows for evaluating this compound.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing variability in UNC2383 experimental results
Welcome to the technical support center for UNC2383. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that acts as an oligonucleotide enhancing compound (OEC).[1][2] Its primary function is to increase the intracellular delivery and pharmacological effectiveness of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[3][1][2] It achieves this by enhancing the escape of these oligonucleotides from endosomal compartments, allowing them to reach their targets in the cytosol and nucleus.
Q2: How does this compound compare to other endosomal escape enhancers like chloroquine (B1663885)?
A2: this compound is more potent and less toxic than traditional lysosomotropic agents like chloroquine. While chloroquine requires high concentrations to show a minimal effect on SSO-mediated luciferase induction, this compound is highly active at non-toxic concentrations.
Q3: What types of oligonucleotides can be used with this compound?
A3: this compound has been shown to enhance the activity of both splice-switching oligonucleotides (SSOs) and antisense oligonucleotides (ASOs), which have distinct mechanisms of action. This suggests that this compound's effect is on the delivery process rather than the specific molecular mechanism of the oligonucleotide.
Q4: Is this compound effective in vivo?
A4: Yes, this compound has demonstrated efficacy in animal models. For instance, in EGFP654 transgenic mice, co-administration of this compound with an SSO led to increased levels of correctly spliced EGFP mRNA in various tissues, including the liver, kidney, lung, and intestine.[4]
Q5: What is the recommended storage condition for this compound?
A5: For long-term storage, this compound stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a structured approach to troubleshoot common issues.
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate experiments | Inconsistent cell health or density. | Ensure a consistent cell seeding density and monitor cell health and confluence before starting the experiment. Only use cells within a specific passage number range. |
| Pipetting errors, especially with small volumes of this compound or oligonucleotides. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. | |
| "Intraexperimental variability" can occur.[5] | Increase the number of biological replicates to improve statistical power. | |
| Low or no enhancement of oligonucleotide activity | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and oligonucleotide. Refer to the dose-response data below for starting ranges. |
| Ineffective oligonucleotide concentration. | Ensure the oligonucleotide concentration is appropriate for the target and cell type. It may be necessary to optimize this concentration in conjunction with this compound. | |
| Incorrect timing of this compound treatment. | The kinetics of this compound action are rapid, with effects observed within 30 minutes and plateauing around 120 minutes. Optimize the duration of this compound exposure. A typical protocol involves pre-incubation with the oligonucleotide followed by a shorter treatment with this compound. | |
| Cell type is resistant to this compound's effects. | The efficacy of endosomal escape enhancers can be cell-type dependent. If possible, test this compound in a different cell line known to be responsive, such as HeLa Luc 705. | |
| High cytotoxicity observed | This compound concentration is too high. | This compound exhibits toxicity at higher concentrations (typically above 10 µM in some cell lines). Perform a cytotoxicity assay (e.g., Alamar Blue) to determine the toxic concentration (TC50) in your cell line and work below this concentration. |
| Prolonged exposure to this compound. | Reduce the incubation time with this compound. A 2-hour treatment is often sufficient to see significant enhancement. | |
| Synergistic toxicity with the oligonucleotide. | Assess the cytotoxicity of the oligonucleotide alone and in combination with this compound to identify any synergistic effects. |
Data Presentation
This compound In Vitro Efficacy and Cytotoxicity
The following table summarizes the effective and toxic concentrations of this compound in different cell lines as reported in the literature. These values can serve as a starting point for experimental design.
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HeLa Luc 705 | Luciferase Induction (SSO enhancement) | EC50 | ~5 | |
| HeLa Luc 705 | Alamar Blue Assay | TC50 | >20 | |
| NIH-3T3-MDR | Alamar Blue Assay | TC50 | ~20 |
Note: EC50 (Half-maximal effective concentration) and TC50 (Half-maximal toxic concentration) values are approximate and can vary between experiments and laboratories.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on oligonucleotide trafficking.
Caption: A typical workflow for evaluating this compound's effects in cell culture.
Experimental Protocols
Protocol 1: SSO-Mediated Luciferase Induction Assay
This protocol is adapted from studies using the HeLa Luc 705 cell line, which contains a luciferase reporter gene with a splicing defect that can be corrected by an SSO.
Materials:
-
HeLa Luc 705 cells
-
DMEM with 10% FBS
-
Splice-switching oligonucleotide (SSO) targeting the luciferase intron
-
Mismatched control oligonucleotide
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
PBS (Phosphate-Buffered Saline)
-
Luciferase assay reagent
-
Protein quantification assay kit
Procedure:
-
Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Incubation: The following day, replace the medium with fresh DMEM containing 10% FBS and 100 nM SSO or the mismatched control. Incubate for 16 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in DMEM + 10% FBS.
-
After the 16-hour oligonucleotide incubation, gently wash the cells twice with PBS.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an oligonucleotide-only control.
-
Incubate for 2 hours.
-
-
Recovery:
-
Remove the this compound-containing medium, wash the cells twice with PBS.
-
Add fresh DMEM + 10% FBS and incubate for an additional 4 hours to allow for luciferase protein expression.
-
-
Lysis and Readout:
-
Wash the cells twice with PBS.
-
Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure luciferase activity (Relative Light Units, RLU).
-
Determine the protein concentration in each lysate to normalize the luciferase activity.
-
Protocol 2: Cytotoxicity Assessment using Alamar Blue
This protocol should be run in parallel with the efficacy assay to determine the toxic concentrations of this compound.
Materials:
-
Cells (e.g., HeLa Luc 705 or the cell line used in the efficacy assay)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Alamar Blue reagent
-
Plate reader for fluorescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment:
-
The next day, treat the cells with the same range of this compound concentrations used in the efficacy assay. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the same duration as the efficacy assay's this compound treatment (e.g., 2 hours).
-
-
Recovery and Incubation:
-
After the treatment, wash the cells and replace the medium with fresh DMEM + 10% FBS.
-
Incubate for 24 hours.
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well (typically 10% of the medium volume).
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the this compound concentration to determine the TC50.
References
- 1. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of UNC2383 and Lipofectamine 2000 for Antisense Oligonucleotide Transfection
For researchers, scientists, and drug development professionals seeking efficient delivery of antisense oligonucleotides (ASOs) into cells, the choice of transfection reagent is critical. This guide provides an objective comparison of a novel small molecule enhancer, UNC2383, and the widely used cationic lipid-based reagent, Lipofectamine 2000, for ASO transfection efficiency. This comparison is supported by experimental data to aid in the selection of the most suitable method for your research needs.
Performance Overview
This compound is a novel oligonucleotide-enhancing compound that facilitates the intracellular delivery of ASOs.[1] Unlike traditional transfection reagents that form complexes with the oligonucleotides, this compound is typically added to cells after they have been incubated with the ASO and is thought to enhance the release of oligonucleotides from endosomal entrapment.[2] Lipofectamine 2000 is a well-established cationic lipid-based reagent that forms liposomes which encapsulate ASOs, facilitating their entry into cells via endocytosis.[3][4]
A key study directly compared the effectiveness of this compound and Lipofectamine 2000 in enhancing the activity of an ASO designed to inhibit the expression of the MDR1 gene, which encodes for P-glycoprotein (Pgp).[2] The results demonstrated that treatment with the ASO followed by this compound resulted in a substantial reduction in Pgp expression, comparable to the reduction observed when the ASO was complexed with Lipofectamine 2000, which served as the positive control.[2] This indicates that this compound is a potent enhancer of ASO activity.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Lipofectamine 2000 based on reported experimental findings. It is important to note that direct head-to-head comparisons across a wide range of cell lines and ASOs are limited in the current literature.
| Parameter | This compound | Lipofectamine 2000 | Cell Type | ASO Target | Source |
| Efficacy | Substantial reduction in P-glycoprotein expression | Substantial reduction in P-glycoprotein expression (positive control) | NIH-3T3-MDR | MDR1 | [2] |
| EC50 (Effective Concentration, 50%) | 2 µM (for SSO enhancement) | Not Reported | HeLa Luc 705 | Luciferase (SSO) | [2] |
| TC50 (Toxic Concentration, 50%) | 15 µM | Not Reported in direct comparison | HeLa Luc 705 | N/A | [2] |
| Therapeutic Index (TC50/EC50) | 7.5 | Not Reported | HeLa Luc 705 | N/A | [2] |
| Transfection Efficiency | Not Reported as a percentage | Varies by cell type (e.g., ~33% in MCF-7, ~90% in JU77) | Various | FAM-labelled SSO | [5][6] |
| Cytotoxicity | Limited toxicity reported in vivo | High toxicity observed in some cell lines, compromising transfection efficacy | Various | N/A | [2][5][7][8] |
Experimental Protocols
Detailed methodologies for ASO transfection using both this compound and Lipofectamine 2000 are provided below. These protocols are based on published studies and manufacturer's guidelines.
This compound-Enhanced ASO Delivery
This protocol is adapted from a study demonstrating this compound's ability to enhance the effect of an anti-MDR1 ASO in NIH-3T3-MDR cells.[2]
-
Cell Seeding: Plate NIH-3T3-MDR cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
ASO Incubation: Incubate the cells with 100 nM of the anti-MDR1 ASO in DMEM supplemented with 1% FBS for 16 hours. A mismatched oligonucleotide should be used as a negative control.
-
Wash Step: Gently rinse the cells to remove the ASO-containing medium.
-
This compound Treatment: Treat the cells with 10 µM this compound for 2 hours.
-
Post-Treatment Incubation: Remove the this compound-containing medium and continue to incubate the cells for an additional 48 hours in fresh culture medium.
-
Analysis: Determine the level of target protein expression (e.g., P-glycoprotein) using methods such as flow cytometry with a fluorescently labeled antibody.[2]
Lipofectamine 2000-Mediated ASO Transfection
This is a general protocol for ASO transfection using Lipofectamine 2000, which should be optimized for specific cell types and ASOs.[9][10][11]
-
Cell Seeding: One day before transfection, plate cells in antibiotic-free growth medium so that they will be 70-90% confluent at the time of transfection.[11]
-
Complex Formation:
-
For each transfection, dilute the desired amount of ASO into a serum-free medium such as Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, gently mix the Lipofectamine 2000 and dilute the appropriate amount in serum-free medium. Incubate for 5 minutes at room temperature.[11]
-
Combine the diluted ASO and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[11]
-
-
Transfection: Add the ASO-Lipofectamine 2000 complexes to the cells in each well and mix gently by rocking the plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before assaying for gene knockdown. The medium may be changed after 4-6 hours.[11]
-
Analysis: Analyze the cells for a reduction in target gene expression using appropriate methods like qPCR or Western blotting.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for this compound and Lipofectamine 2000, as well as a typical experimental workflow for ASO transfection.
Caption: Proposed mechanisms of action for this compound and Lipofectamine 2000.
Caption: Generalized experimental workflow for ASO transfection.
Concluding Remarks
Both this compound and Lipofectamine 2000 have demonstrated the ability to effectively facilitate the delivery and activity of ASOs in vitro. This compound represents a promising alternative to traditional lipid-based reagents, potentially offering a different mechanism of action that enhances endosomal escape and may be associated with lower toxicity.[2] Lipofectamine 2000 remains a widely used and effective reagent, though its use can be associated with higher cytotoxicity in some cell types, which may impact experimental outcomes.[5][7][8]
The choice between this compound and Lipofectamine 2000 will depend on the specific requirements of the experiment, including the cell type, the ASO sequence and chemistry, and the desired balance between transfection efficiency and cell viability. For sensitive cell lines or when minimizing toxicity is a primary concern, this compound may offer a significant advantage. As with any transfection experiment, optimization of reagent concentration and incubation times is crucial to achieve the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does transfection with lipofectamine 2000 work? | AAT Bioquest [aatbio.com]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 5. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. genscript.com [genscript.com]
A Comparative Analysis of UNC2383 and UNC7938 for Enhanced Splice-Switching Oligonucleotide Delivery
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent oligonucleotide enhancing compounds (OECs), UNC2383 and UNC7938. This document outlines their mechanisms of action, comparative efficacy, and toxicity, supported by experimental data to aid in the selection of the appropriate compound for facilitating splice-switching oligonucleotide (SSO) delivery.
Introduction
The therapeutic potential of splice-switching oligonucleotides (SSOs) is often limited by their inefficient delivery to the cytosol and nucleus of target cells. A major hurdle is the entrapment of SSOs within endosomal compartments following endocytosis. To overcome this, small molecules known as oligonucleotide enhancing compounds (OECs) have been developed to promote endosomal escape. This guide focuses on two such compounds, this compound and UNC7938, providing a comparative analysis of their performance in enhancing SSO delivery.
Mechanism of Action
Both this compound and UNC7938 are small molecules designed to increase the permeability of endosomal membranes, thereby facilitating the release of entrapped SSOs into the cytoplasm and nucleus where they can exert their biological function.[1] Their mechanism is distinct from that of classical lysosomotropic agents like chloroquine, which primarily function by inhibiting endosomal acidification.[1]
UNC7938 , a 3-deazapteridine analog, is believed to act on late endosomes and multivesicular bodies, which are critical sites for the productive release of oligonucleotides.[2] It is thought to destabilize the lipid bilayer of these compartments, promoting the escape of SSOs.[2][3]
This compound , a benzimidazole-based compound, functions similarly by increasing the permeability of endomembranes.[1] While its precise target within the endosomal pathway is less specifically defined than that of UNC7938, it effectively promotes the release of oligonucleotides from endosomal entrapment.[1]
Caption: General signaling pathway for this compound/UNC7938-mediated SSO delivery.
Comparative Efficacy
In Vitro Performance
Both compounds have been shown to significantly enhance SSO-mediated luciferase expression in HeLa Luc 705 reporter cells. For instance, UNC7938 at 20 µM was reported to provide a 220-fold increase in luciferase induction.[2]
| Feature | This compound | UNC7938 |
| Chemical Class | Benzimidazole | 3-Deazapteridine |
| In Vitro Efficacy | Approximately equivalent to UNC7938[1] | Potent, with a 220-fold increase in luciferase induction at 20 µM reported in one study[2] |
| In Vitro Toxicity | Narrower therapeutic window compared to UNC7938[1] | Wider therapeutic window compared to this compound[1] |
In Vivo Performance
A direct comparative study in the EGFP654 transgenic mouse model, which ubiquitously expresses an aberrantly spliced EGFP pre-mRNA, has demonstrated the in vivo efficacy of both compounds in enhancing the activity of a peptide-conjugated phosphorodiamidate morpholino oligonucleotide (PPMO).
| Compound | Dose | Mean % Correctly Spliced EGFP mRNA in Lung (± SEM) |
| PPMO654 only | 7.5 mg/kg | 5.2 ± 1.1 |
| PPMO654 + this compound | 7.5 mg/kg + 5 mg/kg | 15.1 ± 2.3 |
| PPMO654 + UNC7938 | 7.5 mg/kg + 15 mg/kg | 17.5 ± 3.0 |
Data extracted from "Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung".
These results indicate that both this compound and UNC7938 significantly enhance the in vivo splice-correcting activity of a PPMO in the lung, with UNC7938 showing a slightly higher mean efficacy at the tested doses.
Experimental Protocols
In Vitro SSO Delivery Enhancement Assay (HeLa Luc 705 Cells)
This protocol is a composite based on methodologies described for this compound and UNC7938.[1][4]
-
Cell Culture: HeLa Luc 705 cells, which contain a luciferase gene interrupted by a mutated intron, are cultured in DMEM supplemented with 10% FBS.
-
SSO Pre-incubation: Cells are seeded in 24-well plates and pre-incubated with the SSO (e.g., 100 nM) for 16 hours.
-
OEC Treatment: The medium is removed, and cells are washed before being treated with various concentrations of this compound or UNC7938 in fresh medium for 2 hours.
-
Recovery: The OEC-containing medium is removed, and cells are washed and incubated in fresh medium for an additional 4 hours to allow for luciferase protein expression.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to total cell protein content.
-
Cytotoxicity Assay: In parallel, cells treated under the same conditions are assessed for viability using an Alamar Blue or similar cytotoxicity assay after a 24-hour incubation period.
Caption: Experimental workflow for in vitro SSO delivery enhancement assay.
In Vivo SSO Delivery Enhancement Assay (EGFP654 Mouse Model)
This protocol is based on the methodology described in the direct comparative study of this compound and UNC7938.
-
Animal Model: EGFP654 transgenic mice are used, which express an EGFP reporter gene containing an aberrantly spliced intron.
-
Administration: Mice receive a single intravenous co-injection of the SSO (e.g., PPMO654 at 7.5 mg/kg) and the OEC (this compound at 5 mg/kg or UNC7938 at 15 mg/kg).
-
Tissue Harvest: After a set period (e.g., 48 hours), mice are euthanized, and target tissues, such as the lungs, are harvested.
-
RNA Analysis: Total RNA is extracted from the tissues, and RT-PCR is performed to quantify the levels of correctly and incorrectly spliced EGFP mRNA.
-
Data Analysis: The ratio of correctly spliced to incorrectly spliced mRNA is calculated to determine the efficacy of splice correction.
Conclusion
Both this compound and UNC7938 are effective enhancers of SSO delivery in both in vitro and in vivo settings. The choice between these two compounds may depend on the specific application and experimental system.
-
UNC7938 appears to have a wider therapeutic window in vitro, suggesting it may be better tolerated in cell culture experiments.[1] It also showed slightly higher efficacy in the in vivo lung delivery model at the tested doses.
-
This compound demonstrates comparable in vitro efficacy to UNC7938 but with a narrower therapeutic window.[1] It is also highly effective in vivo.
For researchers and drug development professionals, these findings suggest that both compounds are valuable tools for enhancing SSO delivery. Further optimization of dosing and formulation may be necessary to maximize efficacy and minimize toxicity for specific therapeutic applications. This comparative guide provides a foundation for making an informed decision on which OEC to utilize for a given research or therapeutic development program.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Oligospermine-Oligonucleotide Conjugates Provide Carrier-free Splice Switching in Monolayer Cells and Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
UNC2383 vs. Chloroquine: A Comparative Guide to Enhancing Endosomal Escape of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic oligonucleotides to their intracellular targets is a critical challenge in drug development. A major hurdle is the entrapment of these molecules within endosomal compartments following cellular uptake. To overcome this, researchers have explored various strategies to enhance endosomal escape. This guide provides an objective comparison of two such agents: UNC2383, a novel small molecule, and chloroquine (B1663885), a well-established lysosomotropic agent. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Mechanism of Action: A Tale of Two Pathways
This compound and chloroquine facilitate the release of oligonucleotides from endosomes into the cytoplasm through distinct mechanisms.
This compound: A Direct Permeabilizer of Late Endosomes
This compound is a small molecule that has been shown to enhance the efficacy of both antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1] Its mechanism of action involves increasing the permeability of endomembrane compartments, which allows for the partial release of entrapped oligonucleotides.[1] Studies have indicated that this compound primarily acts on late endosomes, compartments marked by the protein Rab7.[1] Treatment with this compound leads to a significant reduction in the colocalization of oligonucleotides with both the late endosome marker Rab7 and the lysosome marker LAMP1.[1] Importantly, the action of this compound is distinct from that of typical lysosomotropic compounds and is not primarily driven by changes in lysosomal pH.[1] While the precise molecular target of this compound has not yet been identified, its ability to directly permeabilize endomembranes provides a potent mechanism for enhancing oligonucleotide delivery.[1]
Chloroquine: The Classic "Proton Sponge"
Chloroquine, a weak base, has long been used to enhance the delivery of various macromolecules. Its mechanism, known as the "proton sponge effect," relies on its accumulation in acidic intracellular compartments like late endosomes and lysosomes.[2] Within these acidic vesicles, chloroquine becomes protonated, leading to an influx of protons (H+) and chloride ions (Cl-) into the lumen. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents into the cytoplasm.[2][3]
Performance Comparison: this compound Outperforms Chloroquine
Experimental data consistently demonstrates the superior performance of this compound over chloroquine in enhancing the activity of splice-switching oligonucleotides (SSOs).
Quantitative Data Summary
| Parameter | This compound | Chloroquine | Cell Line | Assay | Reference |
| SSO-mediated Luciferase Induction | Highly active at non-toxic concentrations | Little to no effect, even at high concentrations | HeLa Luc705 | Luciferase Reporter Assay | [1] |
| Effective Concentration Range | 5-30 µM | 40-100 µM (for leakage) | Not specified | Not specified | [3][4] |
| Cytotoxicity (TC50) | ~15-20 µM | >100 µM | HeLa Luc705 | Alamar Blue Assay | [1] |
Note: TC50 (Toxic Concentration 50) is the concentration that causes 50% cell death.
As the data indicates, this compound significantly enhances the efficacy of SSOs at concentrations that are not toxic to the cells. In contrast, chloroquine shows minimal to no enhancement of SSO activity, even at high concentrations that may lead to cytotoxicity.[1]
Experimental Protocols
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to enhance the function of an SSO, which in this case is designed to correct the splicing of a luciferase reporter gene, leading to the production of a functional luciferase enzyme.
Materials:
-
HeLa Luc705 cells (or other suitable reporter cell line)
-
Splice-switching oligonucleotide (SSO) targeting the luciferase pre-mRNA
-
Mismatched control oligonucleotide
-
This compound and/or Chloroquine
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa Luc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Incubation: The following day, replace the medium with fresh medium containing the SSO or the mismatched control oligonucleotide at the desired concentration (e.g., 100 nM). Incubate for 16-24 hours.
-
Compound Treatment: Remove the oligonucleotide-containing medium and wash the cells once with PBS. Add fresh medium containing various concentrations of this compound or chloroquine. Incubate for a specified period (e.g., 2 hours for this compound, 2-16 hours for chloroquine).[1]
-
Recovery: Remove the compound-containing medium, wash the cells once with PBS, and add fresh medium. Incubate for an additional 4-6 hours to allow for luciferase protein expression.
-
Cell Lysis: Wash the cells with PBS and then add 1x Passive Lysis Buffer. Incubate at room temperature for 15 minutes with gentle shaking.
-
Luciferase Measurement: Transfer the cell lysate to a white-walled luminometer plate. Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Compare the luciferase induction in compound-treated cells to that of cells treated with the SSO alone.
Fluorescent Dextran (B179266) Release Assay
This assay assesses the ability of a compound to permeabilize endosomal/lysosomal membranes by monitoring the release of fluorescently labeled dextran from these compartments into the cytosol.
Materials:
-
Adherent cells (e.g., HeLa)
-
Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa)
-
This compound or Chloroquine
-
Cell culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Dextran Loading: Add medium containing fluorescent dextran (e.g., 50-100 µg/mL) to the cells and incubate for 2-16 hours to allow for uptake into endosomes and lysosomes.[5]
-
Chase Period: Wash the cells twice with DPBS and then incubate in fresh, dextran-free medium for at least 2 hours. This "chase" period allows the dextran to traffic to late endosomes and lysosomes.[5][6]
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or chloroquine for the appropriate duration.
-
Imaging: Observe the cells using a fluorescence microscope. In untreated cells, the fluorescent dextran will appear as distinct puncta within the endo-lysosomal compartments. In cells treated with an effective endosomal escape agent, a diffuse fluorescence will be observed throughout the cytoplasm, indicating the release of dextran.[5][6]
-
Quantification: The degree of dextran release can be quantified by measuring the fluorescence intensity in the cytoplasm versus the puncta using image analysis software.
Visualizing the Mechanisms
To further illustrate the distinct mechanisms of this compound and chloroquine, the following diagrams depict the key signaling pathways and experimental workflows.
Caption: this compound enhances endosomal escape by directly permeabilizing late endosomes.
Caption: Chloroquine's "proton sponge" effect leads to osmotic rupture of acidic vesicles.
Caption: Workflow for key assays comparing this compound and chloroquine.
Conclusion
For researchers seeking to enhance the intracellular delivery of oligonucleotides, this compound presents a more potent and specific alternative to chloroquine. Its ability to directly permeabilize late endosomes at non-toxic concentrations leads to a significant improvement in oligonucleotide efficacy. Chloroquine, while a well-known endosomal escape agent, is less effective for this application and its mechanism is less specific. The experimental protocols and data presented in this guide provide a framework for the evaluation and application of these compounds in future research and drug development endeavors.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel endosomolytic compounds enable highly potent delivery of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Fluorescent Dextran Release from Lysosomes - CD BioSciences [lysosomexper.com]
UNC2383 Demonstrates Superior Efficacy in Enhancing Oligonucleotide Delivery Compared to Retro-1
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of two key small molecules, UNC2383 and Retro-1, utilized to enhance the intracellular delivery of oligonucleotides. This guide provides a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for the scientific community.
This compound, an oligonucleotide enhancing compound (OEC), has been shown to be significantly more effective than Retro-1, a known retrograde trafficking inhibitor. While both compounds facilitate the escape of oligonucleotides from endosomal compartments, leading to improved access to their cytosolic and nuclear targets, quantitative data from cited studies highlight a substantial difference in their potency.
Comparative Efficacy
Studies have demonstrated that this compound and its analogs can induce a much greater enhancement of oligonucleotide activity than Retro-1. For instance, a related compound, UNC7938, showed a 220-fold increase in luciferase induction at a concentration of 20 µM, whereas Retro-1 only achieved an 11-fold increase at a much higher concentration of 100 µM.[1] It has been noted that this compound's in-cell activity is approximately equivalent to that of UNC10217938, a derivative of UNC7938, further underscoring its superior efficacy over Retro-1.[2]
The following table summarizes the quantitative data on the efficacy of these compounds in enhancing the activity of splice-switching oligonucleotides (SSOs) using a luciferase reporter assay.
| Compound | Concentration | Fold Increase in Luciferase Activity | Cell Line |
| This compound | 10 µM | Substantial increase (specific fold-change varies by experiment) | HeLa Luc 705 |
| Retro-1 | 100 µM | ~11-fold | HeLa Luc 705 |
| UNC7938 (comparator) | 20 µM | ~220-fold | HeLa Luc 705 |
Mechanisms of Action
This compound functions by increasing the permeability of endosomal membranes.[2] This action allows for the release of entrapped oligonucleotides from late endosomes into the cytoplasm, where they can reach their intended targets in the nucleus or cytosol.[1][2] This mechanism is not dependent on altering lysosomal pH, distinguishing it from classic lysosomotropic agents like chloroquine.[2]
Retro-1 , on the other hand, was initially identified as an inhibitor of retrograde trafficking, a pathway exploited by toxins like ricin to travel from endosomes to the trans-Golgi network (TGN).[3] By blocking this pathway, Retro-1 also enhances the efficacy of oligonucleotides, suggesting an alteration of their intracellular trafficking route that favors endosomal escape.[3] Interestingly, studies on Retro-1 analogs have revealed that the molecular targets for its anti-toxin and oligonucleotide-enhancing activities are distinct, indicating a nuanced mechanism of action.[4]
The diagram below illustrates the proposed intracellular trafficking pathways influenced by this compound and Retro-1.
Caption: Intracellular pathways affected by this compound and Retro-1.
Experimental Protocols
The primary method for evaluating the efficacy of this compound and Retro-1 involves a cell-based reporter assay using splice-switching oligonucleotides (SSOs). A detailed protocol is provided below.
Luciferase Reporter Assay for SSO Activity
This assay quantifies the ability of an SSO to correct a splicing defect in a luciferase reporter gene, leading to the production of functional luciferase enzyme. The activity of the enhancing compounds is measured by the increase in luciferase expression.
1. Cell Culture and Seeding:
- HeLa Luc 705 cells, which stably express a luciferase gene with a splicing defect, are used.
- Cells are seeded in 24-well plates and allowed to adhere overnight.
2. Oligonucleotide Treatment:
- Cells are incubated with the SSO (e.g., 100 nM SSO623) in serum-containing medium for 16 hours. A mismatch oligonucleotide is used as a negative control.
3. Compound Treatment:
- The SSO-containing medium is removed, and the cells are washed.
- Medium containing various concentrations of this compound or Retro-1 is added to the cells for a short duration (e.g., 2 hours).
4. Recovery and Lysis:
- The compound-containing medium is removed, and fresh medium is added.
- Cells are incubated for an additional 4-6 hours to allow for luciferase protein expression.
- Cells are then washed with PBS and lysed to release cellular contents.
5. Luciferase Assay:
- The luciferase activity in the cell lysate is measured using a luminometer.
- Total protein concentration is determined to normalize the luciferase readings.
The following diagram outlines the experimental workflow for the luciferase reporter assay.
References
- 1. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery | MDPI [mdpi.com]
- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule Retro-1 enhances the pharmacological actions of antisense and splice switching oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-1 Analogues Differentially Affect Oligonucleotide Delivery and Toxin Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oligonucleotide Enhancing Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of oligonucleotide therapeutics, the choice of a delivery vehicle is paramount to success. This guide provides a head-to-head comparison of three leading classes of oligonucleotide enhancing compounds: Lipid Nanoparticles (LNPs), Peptide Conjugates, and Polymer-Based Delivery Systems. We present a synthesis of available data on their performance, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and workflows.
Oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), hold immense promise for treating a wide range of diseases by modulating gene expression. However, their inherent instability and poor cellular uptake necessitate the use of sophisticated delivery systems. This guide aims to provide an objective comparison to aid in the selection of the most appropriate enhancing compound for your research and therapeutic development needs.
Performance Comparison
The efficacy of an oligonucleotide enhancing compound is determined by its ability to protect the oligonucleotide payload, deliver it to the target cells, and facilitate its release into the cytoplasm where it can engage with its molecular target. The following tables summarize the key performance metrics for LNPs, peptide conjugates, and polymer-based systems based on available literature.
| Delivery System | Cellular Uptake Efficiency | Endosomal Escape Efficiency | Gene Silencing Efficacy (in vitro) | Key Advantages | Key Disadvantages |
| Lipid Nanoparticles (LNPs) | High (often receptor-mediated) | Moderate to High (pH-dependent) | High (potent gene knockdown) | Clinically validated, high encapsulation efficiency, protects cargo from degradation.[] | Can accumulate in the liver, potential for immunogenicity. |
| Peptide Conjugates (e.g., CPPs) | Variable (depends on peptide) | Low to Moderate | Moderate | Can be designed for specific cell targeting, smaller size than nanoparticles. | Lower delivery efficiency compared to LNPs, potential for cytotoxicity. |
| Polymer-Based Systems | Moderate to High | Moderate (often via "proton sponge" effect) | Moderate to High | Tunable properties, can be designed for controlled release. | Potential for toxicity and immunogenicity, can be heterogeneous in size. |
Table 1: In Vitro Performance Comparison of Oligonucleotide Delivery Systems. Cellular uptake, endosomal escape, and gene silencing efficacy are critical parameters for the successful intracellular delivery of oligonucleotides.
| Delivery System | In Vivo Biodistribution | In Vivo Efficacy | Immunogenicity |
| Lipid Nanoparticles (LNPs) | Primarily liver accumulation. | High, especially for liver targets. | Can elicit immune responses. |
| Peptide Conjugates (e.g., CPPs) | Can be engineered for specific tissue targeting. | Moderate, dependent on targeting moiety. | Can be immunogenic. |
| Polymer-Based Systems | Can be designed for passive or active targeting. | Moderate to high, depending on formulation. | Can be immunogenic. |
Table 2: In Vivo Performance Comparison of Oligonucleotide Delivery Systems. The in vivo behavior of delivery systems is crucial for their therapeutic application, with biodistribution, efficacy, and immunogenicity being key considerations.
Experimental Protocols
To facilitate the direct comparison of different oligonucleotide enhancing compounds in your own laboratory setting, we provide the following standardized experimental protocols.
Protocol 1: In Vitro Comparison of Cellular Uptake using Flow Cytometry
This protocol allows for the quantification and comparison of the cellular uptake of oligonucleotides delivered by different enhancing compounds.
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
Fluorescently labeled oligonucleotide (e.g., Cy5-siRNA)
-
Lipid nanoparticle (LNP) formulation
-
Peptide-oligonucleotide conjugate
-
Polymer-based nanoparticle formulation
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation: Prepare complexes of the fluorescently labeled oligonucleotide with each delivery system (LNP, peptide, polymer) according to the manufacturer's instructions or established laboratory protocols. Ensure the final concentration of the oligonucleotide is the same for all conditions.
-
Transfection: Remove the cell culture medium and add the prepared complexes to the cells. Incubate for 4-24 hours at 37°C.
-
Cell Harvesting: Wash the cells twice with PBS to remove excess complexes. Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for Cy5).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A higher MFI indicates greater cellular uptake.
Protocol 2: Assessment of Endosomal Escape
This protocol provides a method to qualitatively and semi-quantitatively assess the ability of different delivery systems to facilitate the escape of oligonucleotides from endosomes into the cytoplasm.
Materials:
-
Target cells
-
Fluorescently labeled oligonucleotide (e.g., Cy3-siRNA)
-
Delivery systems (LNP, peptide, polymer)
-
LysoTracker™ Green DND-26 (or other endo/lysosomal marker)
-
Hoechst 33342 (nuclear stain)
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection: Follow steps 1-3 from Protocol 1.
-
Staining: 30 minutes before imaging, add LysoTracker™ Green and Hoechst 33342 to the cell culture medium according to the manufacturer's instructions.
-
Imaging: Wash the cells with PBS and image using a confocal microscope.
-
Image Analysis: Observe the colocalization of the fluorescent oligonucleotide (red) with the endo/lysosomal marker (green). A diffuse red signal in the cytoplasm, not colocalizing with the green signal, indicates endosomal escape. The degree of endosomal escape can be semi-quantitatively assessed by analyzing the percentage of red signal that does not colocalize with the green signal.
Protocol 3: In Vitro Gene Silencing Efficacy Assay
This protocol measures the functional outcome of oligonucleotide delivery by quantifying the knockdown of a target gene.
Materials:
-
Target cells expressing a reporter gene (e.g., Luciferase or GFP)
-
siRNA targeting the reporter gene
-
Delivery systems (LNP, peptide, polymer)
-
Luciferase assay reagent or flow cytometer for GFP analysis
-
Cell lysis buffer
-
Bradford assay reagent (for protein normalization)
Procedure:
-
Cell Seeding and Transfection: Follow steps 1-3 from Protocol 1, using the reporter-gene targeting siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Cell Lysis and Analysis:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase activity to the total protein concentration determined by a Bradford assay.
-
For GFP: Harvest the cells and analyze GFP expression by flow cytometry.
-
-
Data Analysis: Calculate the percentage of gene silencing for each delivery system compared to a non-treated control.
Visualizing the Mechanisms
To better understand the biological processes involved in oligonucleotide delivery, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Cellular uptake and endosomal escape of oligonucleotide complexes.
Caption: Workflow for comparing oligonucleotide delivery systems in vitro.
Conclusion
The selection of an appropriate oligonucleotide enhancing compound is a critical decision in the development of nucleic acid therapeutics. Lipid nanoparticles currently represent the most clinically advanced platform, particularly for liver-targeted applications.[] Peptide conjugates offer the potential for highly specific targeting, while polymer-based systems provide a versatile and tunable platform. The optimal choice will depend on the specific application, target tissue, and desired therapeutic outcome. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to make informed decisions and accelerate the translation of promising oligonucleotide therapies from the laboratory to the clinic.
References
Unlocking the Potential of Oligonucleotide Therapeutics: A Comparative Guide to UNC2383 and Other Delivery Enhancers
FOR IMMEDIATE RELEASE
In the rapidly evolving landscape of genetic medicine, the effective delivery of oligonucleotide-based therapeutics to their intracellular targets remains a critical challenge. This guide provides a comprehensive comparison of UNC2383, an oligonucleotide enhancing compound (OEC), with other alternatives designed to improve the efficacy of antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and performance of their oligonucleotide candidates.
This compound is a small molecule that has been shown to significantly enhance the pharmacological effects of oligonucleotides.[1][2] Its primary mechanism of action is to increase the permeability of endomembrane compartments, facilitating the escape of oligonucleotides from endosomes and their subsequent translocation to the cytosol and nucleus where they can engage their targets.[1] This guide will delve into the performance of this compound in various research models and provide a comparative analysis against other compounds with similar objectives, including the well-characterized OEC UNC7938 (also known as UNC10217938), the retrograde trafficking inhibitor Retro-1, the classic lysosomotropic agent chloroquine, and newer endosomolytic compounds.
Comparative Performance Analysis
The efficacy of this compound and its alternatives has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a side-by-side comparison of their ability to enhance oligonucleotide activity.
In Vitro Efficacy: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
Model: HeLa Luc 705 cells, which contain a luciferase reporter gene with a splicing defect that can be corrected by an SSO. Assay: Luciferase activity measurement, indicating successful SSO delivery and target engagement.
| Compound | Concentration | Fold Increase in Luciferase Activity (compared to SSO alone) | Reference |
| This compound | Increasing concentrations up to 10 µM | Progressive increases | [1] |
| UNC7938 (UNC10217938) | 10 µM | ~60-fold | [3] |
| 20 µM | ~220-fold | [3][4] | |
| Retro-1 | 100 µM | ~11-fold | [4][5] |
| Chloroquine | High concentrations | Little to no effect | [1] |
| CMP05 | 5 µM | ~100-fold | [6] |
| CMP05-7 | 10 µM (up to 6 hours) | ~200-fold | [6] |
Note: Direct comparison of fold-increase values should be made with caution due to potential variations in experimental conditions between studies.
In Vitro Efficacy: Enhancement of Antisense Oligonucleotide (ASO) Activity
Model: NIH-3T3-MDR cells, which overexpress the P-glycoprotein (Pgp) multidrug transporter. Assay: Flow cytometry to measure the reduction in cell surface Pgp expression following treatment with an anti-MDR1 ASO.
| Compound | Concentration | Outcome | Reference |
| This compound | 10 µM | Substantial reduction in Pgp expression | [1] |
| Retro-1 | 100 µM | Reduction in Pgp expression | [5] |
In Vivo Efficacy: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
Model: EGFP654 transgenic mice, which have an EGFP reporter gene with a splicing defect. Assay: RT-PCR to measure correctly spliced EGFP mRNA and immunostaining to detect EGFP protein expression.
| Compound | Dose | Outcome | Reference |
| This compound | 5 mg/kg (i.p.) | Increased correctly spliced EGFP mRNA in liver, kidney, lung, and intestine. Enhanced EGFP protein expression in bronchi, intestinal crypts, and liver cells. | [2] |
| UNC7938 (UNC10217938) | 15 mg/kg (i.v.) | Co-administration with a peptide-conjugated PMO enhanced exon skipping in the heart of mdx mice, a model for Duchenne muscular dystrophy. | [7] |
| 7.5 mg/kg (i.v.) | Increased EGFP fluorescence in liver, kidney, and heart. | [3] |
Mechanism of Action and Cellular Pathways
This compound and similar OECs act by disrupting endosomal membranes, allowing the release of entrapped oligonucleotides. This process is distinct from the action of classic lysosomotropic agents like chloroquine, which primarily affect the pH of acidic organelles. The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound-mediated enhancement of oligonucleotide delivery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used to evaluate the effects of this compound and its alternatives.
In Vitro SSO Activity Assay (Luciferase Reporter)
-
Cell Culture: HeLa Luc 705 cells are seeded in 24-well plates and cultured in DMEM supplemented with 10% FBS.
-
Oligonucleotide Treatment: Cells are incubated with the splice-switching oligonucleotide (e.g., 100 nM SSO623) for 16 hours.
-
Compound Treatment: The SSO-containing medium is removed, and cells are treated with various concentrations of the oligonucleotide enhancing compound (e.g., this compound) for 2 hours.
-
Incubation and Lysis: The compound-containing medium is removed, and cells are incubated for an additional 4 hours in fresh medium. Cells are then washed with PBS and lysed.
-
Data Analysis: Luciferase activity in the cell lysates is measured using a luminometer, and protein concentration is determined to normalize the luciferase readings.
In Vitro ASO Activity Assay (Flow Cytometry)
-
Cell Culture: NIH-3T3-MDR cells are cultured in appropriate media.
-
Oligonucleotide Treatment: Cells are incubated with an anti-MDR1 antisense oligonucleotide.
-
Compound Treatment: Following ASO treatment, cells are incubated with the oligonucleotide enhancing compound (e.g., 10 µM this compound) for 2 hours.
-
Incubation and Staining: Cells are further incubated for 48 hours to allow for P-glycoprotein turnover. Subsequently, cells are stained with a fluorescently labeled anti-Pgp monoclonal antibody.
-
Data Analysis: Cell surface Pgp expression is quantified by flow cytometry, with a leftward shift in the fluorescence profile indicating reduced expression.
The following diagram illustrates a typical workflow for in vitro screening of oligonucleotide enhancing compounds.
Caption: A generalized workflow for the in vitro evaluation of OEC efficacy.
Conclusion
The data presented in this guide demonstrate that this compound is an effective oligonucleotide enhancing compound, capable of significantly boosting the in vitro and in vivo activity of both ASOs and SSOs.[1][2] Comparative analysis reveals that while this compound is more effective than older compounds like Retro-1 and functionally distinct from chloroquine, its performance is comparable to other potent OECs like UNC7938 and the newer CMP series compounds.[1][4][6] However, it is noted that this compound may have a narrower therapeutic window compared to UNC7938, indicating a smaller margin between effective and toxic concentrations.[1]
The choice of an appropriate OEC will depend on the specific research model, the type of oligonucleotide, and the desired therapeutic index. The information and protocols provided herein serve as a valuable resource for researchers aiming to overcome the delivery challenges of oligonucleotide therapeutics and accelerate the development of novel genetic medicines.
References
- 1. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The small molecule Retro-1 enhances the pharmacological actions of antisense and splice switching oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel endosomolytic compounds enable highly potent delivery of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Literature Review of UNC2383 and Other Delivery Enhancers for Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), is often limited by their inefficient delivery to target cells and subsequent entrapment within endosomal compartments. This guide provides a comprehensive comparison of UNC2383, a small molecule oligonucleotide enhancing compound (OEC), with other established delivery enhancers: cell-penetrating peptides (CPPs), liposomes, and polymeric nanoparticles. The following sections present a detailed analysis of their performance based on experimental data, a breakdown of key experimental protocols, and visualizations of their purported mechanisms of action.
Quantitative Comparison of Delivery Enhancer Performance
The efficacy and toxicity of drug delivery enhancers are critical parameters for their therapeutic applicability. The following tables summarize the available quantitative data for this compound and other delivery enhancers from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific oligonucleotide cargos used across different studies.
| Delivery Enhancer | Compound/Formulation | Cell Line | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio | Reference(s) |
| Small Molecule OEC | This compound | HeLa Luc705 | 2 | >20 | >10 | [1] |
| UNC4267 (analog) | HeLa Luc705 | ~5 | >30 | >6 | [2] | |
| UNC7938 | HeLa Luc705 | ~1 | ~7.7 | 7.7 | [3] | |
| Cell-Penetrating Peptide | TAT (rhodamine-labeled) | Multiple | >100 | >100 | - | [4] |
| Penetratin | HeLa, CHO | >50 | >50 | - | [5] | |
| Transportan | Multiple | 6 | 6 | 1 | [4] | |
| Polyarginine | Multiple | 10 | 10 | 1 | [4] | |
| Liposomal Formulation | Lipofectamine 2000 | Varies | - | Varies | - | [6][7] |
| Polymeric Nanoparticle | PLGA-based | Varies | - | Varies | - | [8][9] |
Table 1: Comparative Efficacy and Toxicity of Delivery Enhancers. EC50 represents the concentration for 50% maximal enhancement of SSO activity, while TC50 is the concentration causing 50% cytotoxicity. A higher TC50/EC50 ratio indicates a better therapeutic window. Data for Lipofectamine and PLGA nanoparticles are often reported as transfection efficiency or fold-increase in activity rather than EC50 values, and toxicity is cell-type dependent.
| Delivery Enhancer | Formulation | Oligonucleotide Type | Enhancement of Activity | Reference(s) |
| Small Molecule OEC | UNC7938 (20 µM) | SSO | 220-fold increase in luciferase induction | [10] |
| Liposomal Formulation | Lipofectamine 2000 | ASO | - | [11] |
| Tyrosine-modified PEI | ASO | 450-fold increase in luciferase activity (3x > Lipofectamine) | [12] | |
| Polymeric Nanoparticle | RGD-modified HSA | ONs | 61-fold enhancement in cellular delivery | [13] |
| mTAT-conjugated PLGA | DNA | 270-fold greater luciferase expression | [14] |
Table 2: Enhancement of Oligonucleotide Activity. This table highlights the reported enhancement ratios for different delivery systems. The specific oligonucleotide, cell line, and assay conditions significantly influence these values.
Mechanisms of Action and Cellular Uptake
The primary barrier to oligonucleotide efficacy is their inability to efficiently escape from endosomes after cellular uptake. The delivery enhancers discussed here employ different strategies to overcome this hurdle.
This compound , a small molecule, is believed to increase the permeability of endosomal membranes, allowing the entrapped oligonucleotides to be released into the cytoplasm and subsequently translocate to the nucleus to exert their function.[1][15] This mechanism is distinct from that of classic lysosomotropic agents like chloroquine, which are thought to induce osmotic swelling of endosomes via a "proton sponge" effect.[13][16]
Cell-Penetrating Peptides (CPPs) , such as TAT and penetratin, are short, often cationic peptides that can facilitate the cellular uptake of various molecular cargo. Their mechanism of entry is complex and can involve direct translocation across the plasma membrane or, more commonly, endocytosis.[17][18] A major limitation for CPP-mediated delivery is the subsequent endosomal entrapment of the CPP-cargo complex.[19]
Liposomes , particularly cationic lipid formulations like Lipofectamine, form complexes with negatively charged oligonucleotides. These complexes are internalized by cells through endocytosis.[7] The proposed mechanisms for endosomal escape include the "proton sponge" effect, where the buffering capacity of the cationic lipids leads to osmotic swelling and rupture of the endosome, and membrane fusion events.[20][21]
Polymeric Nanoparticles , such as those made from poly(lactic-co-glycolic acid) (PLGA), encapsulate oligonucleotides and are taken up by cells via endocytosis.[22][23] One proposed mechanism for endosomal escape involves the acidic environment of the endosome triggering a change in the nanoparticle's surface properties, such as a reversal of surface charge from anionic to cationic. This change facilitates interaction with the endosomal membrane, leading to its disruption and the release of the cargo.[24]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating these delivery enhancers.
Detailed Experimental Protocols
Splice-Switching Luciferase Reporter Assay (HeLa Luc/705)
This assay is commonly used to quantify the efficacy of splice-switching oligonucleotides. The HeLa Luc/705 cell line contains a stably transfected luciferase gene that is interrupted by a mutated β-globin intron.[25][26] This mutation leads to aberrant splicing and a non-functional luciferase protein. A correctly targeted SSO can block the aberrant splice sites, restoring the correct reading frame and leading to the production of functional luciferase, which can be quantified by luminescence.
Materials:
-
HeLa Luc/705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (SSO) and a mismatch control oligonucleotide
-
Delivery enhancer (e.g., this compound)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa Luc/705 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Oligonucleotide and Enhancer Preparation: Prepare solutions of the SSO and mismatch control oligonucleotide in serum-free media. Prepare a dilution series of the delivery enhancer.
-
Treatment:
-
For co-treatment protocols, add the oligonucleotide and delivery enhancer to the cells simultaneously.
-
For pre-incubation protocols, incubate the cells with the oligonucleotide first (e.g., for 4-24 hours), then wash and add the delivery enhancer for a shorter period (e.g., 2-4 hours).[15]
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for splice correction and luciferase protein expression.
-
Lysis and Luminescence Reading:
-
Remove the media and wash the cells with PBS.
-
Add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to the total protein content in each well to account for differences in cell number. Express the results as fold-increase in luciferase activity compared to cells treated with the SSO alone.
Alamar Blue (Resazurin) Cytotoxicity Assay
This assay measures cell viability by quantifying the metabolic activity of living cells. The blue, non-fluorescent dye resazurin (B115843) is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cells treated with the delivery enhancer
-
Alamar Blue reagent
-
96-well tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dilution series of the delivery enhancer for a specified period (e.g., 24 hours).[12][15]
-
Reagent Addition: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the concentration of the delivery enhancer to determine the TC50 value.
Galectin-9 Endosomal Escape Assay
This is an imaging-based assay to quantify endosomal damage and escape. Galectin-9 is a cytosolic protein that binds to β-galactosides, which are normally present on the luminal side of endosomes. Upon endosomal membrane damage, Galectin-9 is recruited to the site of rupture, forming visible puncta that can be quantified by fluorescence microscopy.[16]
Materials:
-
Cells stably expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Galectin-9)
-
Fluorescently labeled oligonucleotide
-
Delivery enhancer
-
High-content imaging system or confocal microscope
Protocol:
-
Cell Seeding: Seed the Galectin-9 reporter cells in a multi-well imaging plate.
-
Treatment: Treat the cells with the fluorescently labeled oligonucleotide and the delivery enhancer.
-
Live-cell Imaging: Acquire images of the cells at different time points after treatment to monitor the formation of Galectin-9 puncta.
-
Image Analysis: Use image analysis software to quantify the number and intensity of Galectin-9 puncta per cell.
-
Data Analysis: Correlate the extent of Galectin-9 recruitment with the concentration of the delivery enhancer and the observed delivery efficiency of the oligonucleotide.
Conclusion
The effective intracellular delivery of oligonucleotides remains a significant hurdle in the development of nucleic acid-based therapeutics. This guide has provided a comparative overview of this compound and other major classes of delivery enhancers.
-
This compound and related small molecules represent a promising class of delivery enhancers with a distinct mechanism of action that involves increasing endosomal membrane permeability. They offer the advantage of being small, synthetically accessible molecules.
-
Cell-Penetrating Peptides have been extensively studied and can facilitate cellular uptake, but their efficiency is often hampered by endosomal entrapment and potential toxicity.
-
Liposomes are a clinically validated delivery platform that can be highly effective, although their cationic nature can lead to toxicity.
-
Polymeric Nanoparticles offer a versatile and biodegradable platform for oligonucleotide delivery, with opportunities for surface modification to enhance targeting and endosomal escape.
The choice of a delivery enhancer will ultimately depend on the specific application, the oligonucleotide cargo, and the target cell type. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field to make informed decisions and to design experiments for the evaluation and development of novel and more effective oligonucleotide delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-penetrating peptides as versatile vehicles for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delivery of therapeutic oligonucleotides with cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delivery of therapeutic oligonucleotides with cell penetrating peptides — Department of Paediatrics [paediatrics.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Versatility of Liposomes for Antisense Oligonucleotide Delivery: A Special Focus on Various Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Four Novel Splice-Switch Reporter Cell Lines: Distinct Impact of Oligonucleotide Chemistry and Delivery Vector on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cellosaurus cell line HeLa Luc/705 (CVCL_E7IX) [cellosaurus.org]
- 26. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of UNC2383
The proper disposal of UNC2383, an oligonucleotide enhancing compound utilized in laboratory research, is crucial for ensuring personnel safety and environmental compliance.[1][2][3] Adherence to established protocols for chemical waste management is mandatory. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its potential hazards. The Safety Data Sheet (SDS) advises avoiding inhalation and contact with skin and eyes.[4] All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in an area with appropriate exhaust ventilation | Prevents inhalation of dust or aerosols.[4] |
Waste Segregation and Container Management
All waste containing this compound must be treated as chemical waste and segregated at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.
Waste Stream Management for this compound:
| Waste Type | Description | Disposal Container | Key Instructions |
| Solid Chemical Waste | Unused or expired compound, contaminated PPE (gloves, weigh boats), and other lab supplies. | Labeled, sealed, chemically compatible container for solid chemical waste. | Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.[5] |
| Liquid Chemical Waste | Unused stock solutions or experimental solutions containing this compound. | Approved, leak-proof, and sealed container for liquid chemical waste. The original container may be used if in good condition.[5][6] | Label the container with "Hazardous Waste," the chemical name, solvent, and approximate concentration. Never dispose of liquid chemical waste down the drain.[5] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container. | Do not place sharps containers in regular solid waste boxes.[6] |
| Empty Containers | Original this compound vials or bottles. | Dispose of as chemical waste, especially if the substance is acutely toxic.[6] | If regulations permit, triple-rinse the container with a suitable solvent, collect the rinsate as liquid chemical waste, deface the label, and dispose of the container according to institutional policy.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This process should be managed in coordination with your institution's EHS department.
Experimental Protocol: this compound Waste Disposal
-
Segregation: At the point of generation, separate waste into the categories outlined in the table above (Solid, Liquid, Sharps).
-
Containment: Place waste into the appropriate, designated containers. Ensure containers are made of a compatible material (glass or plastic reagent bottles are generally recommended) and have a securely fitting lid.[6] Do not overfill containers.
-
Labeling: Immediately label each waste container with its contents. The label must include the full chemical name ("this compound") and any other components in the waste (e.g., solvents). Affix a "Hazardous Waste" label as required by your institution.
-
Storage: Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic to await pickup.[5]
-
EHS Pickup: Once a waste container is full or ready for disposal, contact your institution's EHS office to arrange for collection.[5] EHS personnel are responsible for the transport and ultimate disposal of the hazardous waste.[6]
Spill Management
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Wear PPE: Don full personal protective equipment before addressing the spill.[4]
-
Containment: Prevent the spill from spreading.
-
For liquid spills , absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
For solid spills , gently cover the material to avoid raising dust.
-
-
Cleanup and Decontamination: Carefully collect all contaminated materials into a designated hazardous waste container. Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[4]
-
Disposal: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Endosomolytic compound | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Comprehensive Safety and Handling Guide for UNC2383
This guide provides essential safety protocols and logistical information for the handling and disposal of UNC2383. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the appropriate care and precautions applicable to chemicals of unknown toxicity.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) based on standard laboratory safety practices for handling non-hazardous but not fully characterized chemical compounds.[2][3][4][5][6]
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Safety glasses are the minimum requirement. Goggles are preferred for splash protection. A face shield may be necessary for procedures with a high risk of splashing.[4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect clothing and skin from potential splashes.[3][4] |
| Hand Protection | Disposable nitrile gloves | Nitrile gloves provide adequate protection for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood to minimize inhalation exposure.[1] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills and falling objects.[4] |
Handling and Operational Plan
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with first-aid measures and handling precautions.[7]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. If there is a potential for aerosol or dust generation, perform the work in a certified chemical fume hood.
-
Weighing and Handling:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a chemical-resistant spatula and weigh paper.
-
Clean any spills of the solid immediately.
-
-
Dissolving and Use:
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning solution.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and weighing paper, according to the disposal plan.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
| Minor Spill | Alert personnel in the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area.[9] |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.[9] |
The following diagram illustrates the decision-making process for responding to a chemical spill.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. somatco.com [somatco.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Spill Response [augusta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
